SEL120-34A
描述
Structure
3D Structure
属性
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
| Record name | SEL120-34A free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEL120-34A FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Function of SEL120-34A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEL120-34A is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By targeting the CDK8/19 kinase activity, this compound modulates the phosphorylation of key downstream signaling molecules, particularly STAT1 and STAT5, leading to the inhibition of oncogenic transcriptional programs. This mechanism of action has demonstrated significant therapeutic potential, especially in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the function of this compound, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and data.
Core Mechanism of Action: Inhibition of CDK8/19 Kinase Activity
This compound functions as a type I kinase inhibitor, binding to the ATP pocket of CDK8 and CDK19.[1][2] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to substrate proteins, thereby blocking their phosphorylation and subsequent activation. The primary downstream targets of CDK8/19 that are affected by this compound are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4][5] Inhibition of this phosphorylation event is a key element of this compound's anti-cancer activity.[1][2][4]
Signaling Pathway
The signaling pathway affected by this compound is depicted below. In cancer cells, particularly AML, constitutively active signaling pathways lead to the activation of CDK8. CDK8, as part of the Mediator complex, then phosphorylates STAT1 and STAT5. This phosphorylation is crucial for their transcriptional activity, promoting the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][6] this compound directly inhibits CDK8, leading to a reduction in STAT1 and STAT5 phosphorylation and the subsequent downregulation of their target genes.
Caption: this compound inhibits CDK8/19, blocking STAT1/5 phosphorylation.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
Kinase Inhibition
The inhibitory activity of this compound against a panel of cyclin-dependent kinases is summarized below. The data highlights the high potency and selectivity for CDK8 and CDK19.
| Kinase Target | IC50 (nM) |
| CDK8/CycC | 4.4[7] |
| CDK19/CycC | 10.4[7] |
| CDK9/CycT | 1070[1][7] |
| CDK1 | No significant inhibition[1][7] |
| CDK2 | No significant inhibition[1][7] |
| CDK4 | No significant inhibition[1][7] |
| CDK5 | No significant inhibition[1][7] |
| CDK6 | No significant inhibition[1][7] |
| CDK7 | No significant inhibition[1][7] |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.
| Cell Line | Cancer Type | GI50 |
| KG-1 | Acute Myeloid Leukemia | <1 µM[1] |
| SKNO-1 | Acute Myeloid Leukemia | <1 µM[1] |
| HL-60 | Acute Myeloid Leukemia | <1 µM[1] |
| MOLM-16 | Acute Myeloid Leukemia | <1 µM[1] |
| OciAML-2 | Acute Myeloid Leukemia | <1 µM[1] |
| MV-4-11 | Acute Myeloid Leukemia | <1 µM[1] |
| MOLM-6 | Acute Myeloid Leukemia | <1 µM[1] |
| OciAML-3 | Acute Myeloid Leukemia | <1 µM[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of this compound against CDK8/CycC and other kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant CDK8/CycC and other kinases are purified.
-
A suitable substrate, such as a peptide derived from the STAT1 transactivation domain, is prepared.
-
ATP, often radiolabeled ([γ-³²P]ATP), is used to enable detection of phosphorylation.
-
This compound is serially diluted to a range of concentrations.
-
-
Kinase Reaction:
-
The kinase, substrate, and this compound are incubated together in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
The phosphorylated substrate is separated from the reaction mixture (e.g., via filter binding or gel electrophoresis).
-
The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., autoradiography for radiolabeled ATP or luminescence-based assays).
-
-
Data Analysis:
-
The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTS Assay)
This protocol describes the determination of the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., KG-1, MV-4-11) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media.
-
The plates are incubated overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
This compound is serially diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan (B1609692) product by viable cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.
-
The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.
-
The GI50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
In Vivo Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of AML.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
Human AML cells (e.g., KG-1 or MV-4-11) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5-10 x 10⁶) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 15, 30, 60 mg/kg), typically once or twice daily. The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
The body weight and general health of the mice are also monitored.
-
The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
The percentage of tumor growth inhibition (TGI) is calculated for each dose of this compound compared to the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effects.
-
Western Blot Analysis of STAT Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in cancer cells.
Methodology:
-
Cell Treatment and Lysis:
-
Cancer cells are treated with various concentrations of this compound or a vehicle control for a specified time.
-
The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated STAT1 (S727) and phosphorylated STAT5 (S726), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of this compound.
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the suppression of STAT1 and STAT5 phosphorylation. This activity translates to significant anti-proliferative effects in preclinical models of hematological malignancies, particularly AML. The data and protocols presented in this guide provide a comprehensive technical overview of the function of this compound, supporting its continued investigation and development as a promising therapeutic agent for cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the SEL120-34A and STAT1/STAT5 Phosphorylation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SEL120-34A, a potent and selective CDK8 inhibitor, with a specific focus on its role in the STAT1 and STAT5 phosphorylation pathway. This document details the core signaling cascade, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers investigating this pathway.
Executive Summary
This compound is a first-in-class, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription.[1][2] CDK8, in complex with Cyclin C, forms a module of the Mediator complex, which plays a crucial role in gene expression. This compound has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML), by targeting oncogenic transcriptional programs. A primary mechanism of its action involves the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This guide will explore the intricacies of this pathway and the experimental methodologies to study it.
The this compound-STAT1/STAT5 Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition prevents the subsequent phosphorylation of key downstream targets, including STAT1 and STAT5. The phosphorylation of STAT proteins on serine residues in their C-terminal transactivation domain (TAD) is crucial for their full transcriptional activity.
The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs on tyrosine residues, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.
CDK8 acts as a downstream regulator in this pathway. Following the initial activation and nuclear translocation of STATs, CDK8, as part of the Mediator complex, is recruited to the promoters of STAT target genes. Here, CDK8 phosphorylates the TAD of STAT1 at S727 and STAT5 at S726, a step that is essential for maximal transcriptional activation. This compound, by inhibiting CDK8, blocks this serine phosphorylation, thereby attenuating the expression of STAT-dependent genes, including immediate early response genes.
Quantitative Data
This compound demonstrates high potency in inhibiting CDK8 and subsequently, STAT phosphorylation. The following tables summarize the key quantitative data from in vitro and in cell-based assays.
| Parameter | This compound | Reference |
| IC50 vs. CDK8/CycC | 4.4 nM | [1] |
| IC50 vs. CDK19/CycC | 10.4 nM | [1] |
| Cell Line | Treatment | Effect on STAT1 S727 Phosphorylation | Reference |
| HCT-116 | Increasing doses of this compound after IFNγ stimulation | Dose-dependent inhibition | [1] |
| KG-1 | 1 µM this compound for up to 6 days | Sustained inhibition | [3] |
| SET-2 | This compound (24h) | Inhibition of serine phosphorylation | [1] |
| Cell Line | Treatment | Effect on STAT5 S726 Phosphorylation | Reference |
| KG-1 | 1 µM this compound | Maximal inhibition after 1 hour | [3] |
| KG-1 | 1 µM this compound (washout experiment) | Extended inhibition | [3] |
| SET-2 | This compound (24h) | Inhibition of serine phosphorylation | [1] |
Experimental Protocols
Western Blot Analysis of STAT1 and STAT5 Phosphorylation
This protocol details the methodology for assessing the phosphorylation status of STAT1 and STAT5 in response to this compound treatment.
Materials:
-
Cell lines (e.g., KG-1, HCT-116, SET-2)
-
This compound
-
Cytokine for stimulation (e.g., IFNγ)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-STAT1 S727, anti-p-STAT5 S726, anti-STAT1, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. For adherent cells like HCT-116, allow them to attach overnight. Treat cells with desired concentrations of this compound for the specified duration. If required, stimulate with a cytokine like IFNγ for the indicated time before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate. For suspension cells, pellet them and resuspend in lysis buffer. Incubate on ice for 30 minutes with vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated and total STAT proteins, normalizing to a loading control like GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Immediate Early Response Genes
This protocol outlines the steps to measure the expression of STAT-regulated immediate early response genes following treatment with this compound.
Materials:
-
Cell lines (e.g., HCT-116)
-
This compound
-
Serum or other mitogens for stimulation
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| FOS | GGGCTGGTGTTTCGGGAGTGT | CGCCGCCTTCTGGTCTTTAC |
| JUN | GGCTGGTGTTTCGGGAGTGT | CGCCGCCTTCTGGTCTTTAC |
| EGR1 | CTTCAACCCTCAGGCGGACA | GGAAAAGCGGCCAGTATAGGT |
| RPLP0 (housekeeping) | GGCGACCTGGAAGTCCAACT | CCATCAGCACCACAGCCTTC |
Procedure:
-
Cell Culture and Treatment: Plate HCT-116 cells and synchronize them by serum starvation (e.g., 0.5% FBS for 24 hours). Pre-treat the cells with this compound for a specified time (e.g., 2 hours) before stimulating with a mitogen like 10% FBS.
-
RNA Extraction: Harvest the cells at different time points post-stimulation and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Set up the qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes (e.g., FOS, JUN, EGR1) and a housekeeping gene (e.g., RPLP0).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Conclusion
This compound is a potent inhibitor of CDK8 that effectively downregulates the phosphorylation of STAT1 and STAT5 at their serine transactivation domains. This mechanism of action leads to the suppression of STAT-mediated gene transcription, which is critical for the proliferation and survival of certain cancer cells, particularly in AML. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other CDK8 inhibitors on the STAT signaling pathway. This in-depth understanding is crucial for the continued development and clinical application of this promising class of therapeutic agents.
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of SEL120-34A in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SEL120-34A is a first-in-class, orally bioavailable, small-molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are critical components of the transcriptional machinery, functioning as a regulatory module of the Mediator complex.[2][3] By inhibiting CDK8/19, this compound modulates the phosphorylation status of key transcription factors, most notably STAT1 and STAT5, leading to the suppression of oncogenic gene expression programs.[4][5] This mechanism has shown significant therapeutic potential, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where cancer cell survival is often dependent on aberrant transcriptional signaling.[2][6] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's role in transcriptional regulation.
Introduction: The CDK8/Mediator Complex Axis in Transcription
Gene transcription in eukaryotes is a tightly regulated process orchestrated by a host of proteins. The Mediator complex serves as a crucial molecular bridge, relaying signals from DNA-binding transcription factors to the RNA Polymerase II (Pol II) core machinery.[7][8][9] The Mediator complex itself is modular, and its activity can be dynamically regulated by the association or dissociation of a four-protein "kinase module" composed of CDK8 (or its paralog CDK19), Cyclin C, MED12, and MED13.[8][10]
The CDK8 kinase module generally acts as a negative regulator of Pol II recruitment but a positive regulator of specific, signal-induced transcriptional programs.[11][12][13] It exerts its function by phosphorylating various substrates, including transcription factors and components of the Pol II complex itself.[10][14] In several cancers, including AML and colorectal cancer, CDK8 is overexpressed and contributes to oncogenic transcriptional programs, making it a compelling target for therapeutic intervention.[2][15]
This compound is a potent and selective, ATP-competitive inhibitor of CDK8 and CDK19, designed to disrupt these aberrant transcriptional circuits.[4][16]
Core Mechanism of Action of this compound
The primary mechanism through which this compound regulates transcription is by inhibiting the kinase activity of CDK8. This prevents the phosphorylation of key downstream substrates, leading to a cascade of effects on gene expression.
Inhibition of STAT Protein Phosphorylation
A dominant mechanism of action for this compound is the inhibition of serine phosphorylation on Signal Transducer and Activator of Transcription (STAT) proteins.[2][4]
-
STAT1: this compound blocks the phosphorylation of STAT1 at serine 727 (S727), a modification critical for its full transcriptional activity, particularly in response to interferon (IFN) signaling.[4][5][15]
-
STAT5: The compound inhibits the phosphorylation of STAT5 at serine 726 (S726).[2][4] This is particularly relevant in AML, where phosphorylated STAT5 is implicated in the maintenance and survival of leukemia stem cells.[2][17]
It is critical to distinguish this from the canonical JAK-mediated tyrosine phosphorylation (e.g., STAT1 Y701, STAT5 Y694), which is necessary for STAT dimerization and nuclear translocation. CDK8-mediated serine phosphorylation is a subsequent step that "fine-tunes" and maximizes the transcriptional output of the activated STAT dimers.[4][5] this compound selectively inhibits this serine phosphorylation without affecting the JAK-mediated tyrosine phosphorylation.[4][15]
Downstream Transcriptional Reprogramming
By inhibiting the full activation of STAT1 and STAT5, this compound induces significant transcriptional reprogramming.[4][5]
-
Inhibition of Oncogenic Programs: In sensitive AML cells, this compound treatment leads to the downregulation of genes regulated by STAT5 and the NUP98-HOXA9 fusion oncoprotein.[2][4] It also represses MYC-dependent transcriptional signatures.[1]
-
Suppression of Immediate Early Genes: The compound has been shown to inhibit the serum-induced expression of immediate early response genes like FOS and EGR1.[4]
-
Modulation of Interferon Response: this compound represses IFN-responsive genes, which can contribute to overcoming resistance to chemotherapy and radiation in some contexts.[4][15]
-
Induction of Differentiation: Consistent with the inhibition of leukemia stem cell programs, this compound promotes the differentiation of AML cells.[1][6]
The sensitivity of cancer cells, particularly AML cells, to this compound correlates directly with high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726), positioning these phosphoproteins as potential predictive biomarkers for treatment response.[2][4]
Data Presentation: Quantitative Efficacy
Quantitative data from preclinical studies are summarized below to provide a clear overview of this compound's potency and selectivity.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CDK8/CycC | 4.4[4][16][18] |
| CDK19/CycC | 10.4[4][16][18] |
| CDK9/CycT | 1070[16][18] |
| CDK1, 2, 4, 5, 6, 7 | No obvious inhibition[16][18] |
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Selected AML Cell Lines
| Cell Line | GI50 (µM) at Day 10 | Basal pSTAT5 (S726) Status |
|---|---|---|
| KG-1 | < 1 | Positive[4][17] |
| SKNO-1 | < 1 | Not specified |
| MOLM-16 | < 1 | Not specified |
| MV-4-11 | < 1 | Not specified |
| MOLM-13 | > 1 (Resistant) | Negative[4][17] |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Dosing (Oral) | Treatment Duration | Key Outcomes |
|---|---|---|---|
| KG-1 Xenograft | 30 mg/kg | Not specified | Complete arrest of tumor growth.[4][16] |
| MV-4-11 Xenograft | 30-60 mg/kg | Not specified | Reduced tumor volume.[4][16] |
| Murine MLL-AF9 AML | 20 mg/kg & 40 mg/kg | 12 consecutive days | Dose-dependent reduction in leukemia cells in blood and bone marrow; induced granulocytic differentiation; strong inhibition of STAT1 S727 and STAT5 S726 phosphorylation.[6][19] |
Key Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against target kinases.
-
Methodology: Recombinant human CDK8/CycC or other kinase complexes are incubated with a specific peptide substrate and ATP. The reaction is initiated in the presence of varying concentrations of this compound or DMSO (vehicle control). Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method. The IC50 value is calculated from the dose-response curve.
Western Blotting for Phospho-STAT Analysis
-
Objective: To detect changes in the phosphorylation of STAT1 and STAT5 in response to this compound treatment.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., HCT-116, KG-1, SET-2) are treated with various concentrations of this compound for a specified duration (e.g., 1 to 24 hours).[4][20] For some experiments, cells are first stimulated with cytokines like IFN-γ to induce STAT phosphorylation.[4][20]
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSTAT1 (S727), pSTAT5 (S726), total STAT1, total STAT5, and a loading control (e.g., GAPDH or Tubulin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Cell Growth Inhibition Assay
-
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seeding: AML or other cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of this compound concentrations in a serial dilution.
-
Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to assess long-term effects.[6]
-
Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by fitting the data to a dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., SCID or nude) are subcutaneously or orthotopically injected with human cancer cells (e.g., KG-1).[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization & Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage (p.o.), at specified doses and schedules (e.g., daily or twice daily).[4][19] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be used for pharmacodynamic analysis, such as Western blotting for pSTAT5 or gene expression profiling.[4][6]
-
Visualizations: Pathways and Workflows
Caption: this compound inhibits the CDK8/19 kinase module of the Mediator complex.
Caption: this compound blocks CDK8-mediated serine phosphorylation of STAT proteins.
Caption: Workflow for preclinical evaluation of this compound's efficacy.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy aimed at correcting "transcription addiction" in cancer. Its role as a transcriptional regulator is defined by its potent and selective inhibition of CDK8/19, which leads to the suppression of oncogenic signaling pathways driven by STAT1 and STAT5. Preclinical data strongly support its anti-leukemic activity, particularly in AML models characterized by high levels of STAT serine phosphorylation.[2][4][6] The favorable pharmacokinetic and safety profile has provided a strong rationale for its clinical development.[2][4] Ongoing clinical trials in patients with AML, Myelodysplastic Syndrome (MDS), and solid tumors will be crucial in defining the therapeutic window and clinical utility of targeting this fundamental aspect of transcriptional control.[1][17] The identification of pSTAT5 S726 as a potential biomarker highlights a personalized approach, paving the way for patient stratification and improved clinical outcomes.[1]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Oncotarget [legacy.oncotarget.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Importance of Mediator complex in the regulation and integration of diverse signaling pathways in plants [frontiersin.org]
- 9. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene - CDK8 [maayanlab.cloud]
- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | CDK | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unraveling the Molecular Embrace: A Technical Guide to the Binding of SEL120-34A with CDK8
For Immediate Release
KRAKÓW, Poland – December 10, 2025 – In a significant advancement for oncology research and drug development, a comprehensive understanding of the binding mode of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has been established. This technical guide provides an in-depth analysis of the structural and biochemical interactions between this compound and CDK8, offering crucial insights for researchers, scientists, and drug development professionals in the field of cancer therapeutics.
This compound, a novel, ATP-competitive inhibitor, has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML).[1][2] Its efficacy is intrinsically linked to its specific and high-affinity binding to CDK8, a key regulator of gene transcription. This document outlines the quantitative data, experimental methodologies, and structural details that define this critical molecular interaction.
Quantitative Analysis of this compound Binding to CDK8
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against CDK8 and other kinases.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 4.4 nM | CDK8/CycC | Kinase Activity Assay (Km ATP) | [1] |
| IC50 | 10.4 nM | CDK19/CycC | Kinase Activity Assay (Km ATP) | [1] |
| Kd | 3 nM | CDK8 | Estimated Dissociation Constant | [1] |
| IC50 | 1070 nM | CDK9 | Kinase Activity Assay | [1] |
| GI50 | < 1 µM | Various AML cell lines | Cell Viability Assay |
Table 1: Biochemical and Cellular Activity of this compound. This table highlights the potent and selective inhibition of CDK8 by this compound, with a notable margin of selectivity against the closely related kinase CDK19 and significantly weaker activity against CDK9. The sub-micromolar GI50 values in AML cell lines underscore its cellular efficacy.
The Structural Basis of High-Affinity Binding
The precise mechanism of this compound's interaction with CDK8 was elucidated through X-ray crystallography, revealing a Type I binding mode within the ATP-binding pocket of the kinase. The crystal structure of the this compound/CDK8/CycC complex was resolved at a resolution of 2.8 Å.[1]
The inhibitor occupies the ATP-binding site, engaging in a network of specific interactions that anchor it firmly in place. Key interactions include:[1]
-
Halogen Bonding: Two bromine atoms on the inhibitor form crucial halogen bonds with the hinge region of the kinase. Specifically, one bromine atom interacts with the carbonyl group of Aspartate 98, while the other interacts with the backbone nitrogen of Alanine 100.[1]
-
Hydrophobic Interactions: The tricyclic benzimidazole (B57391) core of this compound establishes extensive hydrophobic contacts within the front pocket of the ATP-binding site.[1]
-
Unique Interactions: Notably, this compound also forms contacts with Arginine 356, a residue that contributes to the unique structural features of the CDK8 active site within the CDK family.[1]
These interactions collectively contribute to the high potency and selectivity of this compound for CDK8.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to characterize the binding of this compound to CDK8.
X-Ray Crystallography
The crystal structure of the human CDK8/CycC complex in with this compound was determined to a resolution of 2.8 Å.[1]
-
Protein Expression and Purification: Recombinant human CDK8 and Cyclin C were co-expressed and purified.
-
Crystallization: The CDK8/CycC complex was co-crystallized with this compound.
-
Data Collection and Processing: X-ray diffraction data were collected and processed to solve the three-dimensional structure. The final model was refined to yield high-quality structural information.[1]
Kinase Activity Assays
The inhibitory activity of this compound against CDK8 and other kinases was determined using in vitro kinase assays.
-
Reaction Components: The assay typically includes the purified kinase (e.g., CDK8/CycC), a suitable substrate, ATP at a concentration close to its Km, and the test inhibitor at varying concentrations.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods involving radioactivity, fluorescence, or luminescence.
-
IC50 Determination: Dose-response curves were generated by plotting the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
Cellular Assays
The effect of this compound on CDK8 activity in a cellular context was assessed through various assays.
-
Western Blotting: Cells were treated with this compound, and cell lysates were analyzed by western blotting to detect changes in the phosphorylation status of known CDK8 substrates, such as STAT1 (at Ser727) and STAT5 (at Ser726).[1]
-
Cell Viability Assays: The anti-proliferative effects of this compound on cancer cell lines were determined using assays that measure cell viability, such as those based on metabolic activity or ATP content.
Signaling Pathway and Experimental Workflow
The binding of this compound to CDK8 leads to the inhibition of its kinase activity, which in turn modulates downstream signaling pathways. A primary consequence of CDK8 inhibition by this compound is the suppression of STAT1 and STAT5 phosphorylation at their serine transactivation domains.[1] This interference with the STAT signaling pathway is a key mechanism of action for the anti-leukemic effects of the compound.
Conclusion
The detailed characterization of the binding mode of this compound to CDK8 provides a solid foundation for understanding its mechanism of action and for the rational design of next-generation CDK8 inhibitors. The high-resolution structural data, coupled with robust biochemical and cellular evidence, confirms this compound as a highly potent and selective agent, paving the way for its continued clinical development in AML and potentially other malignancies driven by aberrant transcriptional regulation.
References
The Impact of SEL120-34A on Immediate Early Response Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), on the expression of immediate early response (IER) genes. The document outlines the core mechanism of action, presents available data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Core Mechanism of Action
This compound is a substituted tricyclic benzimidazole (B57391) that acts as a novel inhibitor of CDK8, a key regulator of transcription through its association with the Mediator complex.[1][2][3][4] By inhibiting CDK8, this compound can modulate various gene expression programs, including those involved in oncogenesis. One of the key mechanisms of action for this compound is the inhibition of STAT1 S727 and STAT5 S726 phosphorylation in cancer cells.[1][2][3][4] Of particular interest to this guide, this compound has been shown to substantially repress the mitogen-induced expression of immediate early response (IER) genes, such as EGR1 and FOS.[1][2]
Data Presentation: Effect of this compound on IER Gene Expression
The following tables summarize the observed effects of this compound on the mRNA expression of the immediate early response genes EGR1 and FOS in the HCT-116 human colorectal cancer cell line. The data is derived from studies involving serum stimulation to induce IER gene expression.
Table 1: Time-Course Analysis of IER Gene Expression with this compound Treatment
| Gene | Treatment | Observation | Reference |
| EGR1 | 1 µM this compound followed by FBS stimulation | Substantial repression of inducible expression | [1][2] |
| FOS | 1 µM this compound followed by FBS stimulation | Substantial repression of inducible expression | [1][2] |
Table 2: Dose-Dependent Inhibition of IER Gene Expression by this compound
| Gene | Treatment Conditions | Observation | Reference |
| EGR1 | Increasing doses of this compound at 45 min of FBS stimulation | Dose-dependent inhibition of mRNA expression | [1][2] |
| FOS | Increasing doses of this compound at 45 min of FBS stimulation | Dose-dependent inhibition of mRNA expression | [1][2] |
Experimental Protocols
This section provides a detailed methodology for investigating the impact of this compound on immediate early gene expression in HCT-116 cells, based on published studies.
Cell Culture and Synchronization
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To synchronize the cells in a quiescent state, the culture medium is replaced with a low-serum medium (0.5% FBS) for 24 hours prior to the experiment. This arrests the cells in the G0/G1 phase of the cell cycle.
This compound Treatment and Serum Stimulation
-
Following synchronization, the HCT-116 cells are pre-treated with this compound at the desired concentrations (e.g., 1 µM for time-course experiments or a range of concentrations for dose-response studies) for 2 hours.
-
After the pre-treatment period, the cells are stimulated with 10% FBS to induce the expression of immediate early response genes.
-
Cells are harvested at various time points post-stimulation (e.g., 45 minutes for dose-response analysis) for subsequent RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from the harvested cells using a suitable RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of EGR1 and FOS are quantified using SYBR Green-based real-time PCR. The expression levels are normalized to a stable housekeeping gene, such as RPLP0.
Table 3: qRT-PCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human EGR1 | GACCGCAGAGTCTTTTCCTG | AGCGGCCAGTATAGGTGATG | [5] |
| Human FOS | GCCTCTCTTACTACCACTCACC | AGATGGCAGTGACCGTGGGAAT | [6][7] |
Mandatory Visualizations
Signaling Pathway of this compound Action on IER Genes
Caption: Signaling pathway of this compound-mediated inhibition of immediate early gene expression.
Experimental Workflow
Caption: Experimental workflow for analyzing the effect of this compound on IER gene expression.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Oncotarget [legacy.oncotarget.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Egr1 Gene Expression as a Potential Biomarker for In Vitro Prediction of Ocular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. cdn.origene.com [cdn.origene.com]
The CDK8 Inhibitor SEL120-34A: A Technical Overview of its Attenuation of the Interferon-Responsive Gene Signature
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] As key components of the Mediator complex, these kinases play a crucial role in regulating gene transcription.[2][3] Emerging evidence highlights the efficacy of this compound in modulating oncogenic transcriptional programs, particularly those governed by the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This document provides an in-depth technical guide on the mechanism of action of this compound, with a specific focus on its inhibitory effects on the expression of interferon-responsive genes, a pathway frequently associated with therapeutic resistance.[6][7] We will detail the core signaling pathways, present quantitative data from key experiments, and provide the associated methodologies.
Mechanism of Action: Inhibition of STAT1/STAT5 Serine Phosphorylation
This compound is an ATP-competitive inhibitor that targets the kinase activity of the CDK8/Cyclin C and CDK19/Cyclin C complexes.[8] A primary downstream effect of CDK8 inhibition is the suppression of STAT protein activity.[9] CDK8 directly phosphorylates STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] While not required for STAT dimerization, this serine phosphorylation is critical for achieving full transcriptional activation of target genes.[2]
The canonical interferon (IFN) signaling pathway, activated by both Type I (IFNα) and Type II (IFNγ) interferons, relies on JAK kinases to phosphorylate STAT proteins at tyrosine residues, leading to their dimerization and nuclear translocation.[7] However, the subsequent CDK8-mediated serine phosphorylation represents a key regulatory step for maximal gene expression. By inhibiting CDK8, this compound effectively decouples interferon signaling from its transcriptional output, preventing the expression of numerous interferon-responsive genes without affecting the initial JAK-mediated tyrosine phosphorylation.[2][6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and in vivo experiments.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase Complex | IC50 (nM) | Selectivity vs. CDK9 |
| CDK8 / CycC | 4.4 | >200-fold |
| CDK19 / CycC | 10.4 | Not specified |
| CDK9 | 1070 | - |
| Data sourced from cell-free kinase assays.[8] |
Table 2: In Vitro Inhibition of IFNγ-Induced STAT1 Phosphorylation and Gene Expression
| Cell Line | Treatment | Endpoint | Result |
| HCT-116 | IFNγ (4h) + increasing doses of this compound | p-STAT1 (S727) | Dose-dependent inhibition |
| HCT-116 | 0.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL) | STAT1, IRF9 mRNA levels | Time-dependent reduction |
| Colo-205 | 0.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL) | STAT1, IRF9 mRNA levels | Time-dependent reduction |
| Endpoints measured by Western Blot (WB) and quantitative RT-PCR (qRT-PCR).[2] |
Table 3: In Vivo Repression of STAT-Regulated Genes in Colo-205 Xenografts
| Treatment | Gene Target | Result |
| This compound (30 mg/kg) | STAT1, ISG15, IRF9 | Significant repression of mRNA levels |
| Gene expression measured in tumor tissue by RT-qPCR following treatment.[2] A whole transcriptome analysis confirmed significant over-representation of repressed genes belonging to IFN signaling pathways.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of these findings.
In Vitro Inhibition of IFN-Induced Gene Expression
This protocol outlines the steps used to assess the effect of this compound on interferon-stimulated gene expression in cancer cell lines.[2][10]
Cell Lines and Culture:
-
Human colorectal carcinoma cell lines HCT-116 and Colo-205 were used.[2]
-
Cells were cultured in standard media. For experiments, cells were made quiescent by reducing Fetal Bovine Serum (FBS) concentration to 0.5% overnight.[10]
Treatment Protocol:
-
Quiescent cells were pre-incubated with 0.5 µM this compound or vehicle (DMSO) for 1 hour.[2]
-
Cells were then stimulated with either IFNγ (5 ng/mL) or IFNα (250 units/mL) in the continued presence of this compound.[2]
-
Cells were harvested at various time points for analysis.[2]
Analysis:
-
RNA Extraction: Total RNA was extracted from harvested cells.[10]
-
qRT-PCR: Transcript levels of target genes (e.g., STAT1, IRF9, ISG15) were analyzed by quantitative reverse transcription PCR.[2] Gene expression was normalized to the housekeeping gene RPLP0.[10]
-
Western Blot: For phosphorylation studies, cells were treated with increasing doses of this compound following IFNγ stimulation for 4 hours.[2] Cell lysates were analyzed by Western Blot using antibodies specific for total STAT1, p-STAT1 (Y701), and p-STAT1 (S727).[4]
In Vivo Xenograft Studies
Animal Model:
-
Mice bearing subcutaneous Colo-205 xenograft tumors were used.[2]
Treatment and Analysis:
-
Tumor-bearing animals were treated with this compound (e.g., 30 mg/kg).[2]
-
Tumors were excised at 4 and 16 hours after the final dose.[2]
-
Gene expression changes were measured using whole transcriptome microarrays and confirmed by RT-qPCR for specific genes like STAT1, ISG15, and IRF9.[2]
Conclusion and Therapeutic Implications
This compound is a selective CDK8 inhibitor that effectively suppresses the transcriptional activity of STAT1 and STAT5 by inhibiting their phosphorylation at S727 and S726, respectively.[2][4] This mechanism allows this compound to functionally antagonize the transcriptional consequences of interferon signaling in cancer cells. The repression of the interferon-responsive gene signature is significant, as this pathway has been characterized as an "interferon-related DNA damage resistance signature (IRDS)," a pro-survival pathway correlated with resistance to chemotherapy and radiation.[6][7]
The data strongly suggest that by dismantling this resistance mechanism, this compound holds potential not only as a monotherapy in cancers with high STAT activity, such as certain acute myeloid leukemias (AML), but also as a combination agent to enhance the efficacy of standard-of-care treatments in solid tumors like colorectal cancer.[1][6] The continued clinical development of this compound is therefore warranted to explore its full therapeutic potential.[5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. [PDF] this compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Foundational Research on SEL120-34A: A CDK8/19 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SEL120-34A (also known as RVU120) is a first-in-class, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2] Foundational research has demonstrated that this compound exhibits potent anti-leukemic activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and differentiation.[2][3] This technical guide provides a comprehensive overview of the core foundational research on this compound in hematological malignancies, focusing on its mechanism of action, preclinical efficacy, and the methodologies of key experiments.
Mechanism of Action: Inhibition of the CDK8-STAT Signaling Pathway
This compound functions as a selective and ATP-competitive inhibitor of CDK8 and CDK19.[2] Its primary mechanism of action in hematological malignancies involves the suppression of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] Specifically, this compound prevents the CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3] This inhibition of STAT phosphorylation is critical, as phosphorylated STAT proteins act as transcription factors that drive the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][2] By blocking this pathway, this compound effectively downregulates the expression of oncogenic target genes, leading to cell cycle arrest, apoptosis, and differentiation of leukemic cells.[2]
Quantitative Preclinical Efficacy
The preclinical activity of this compound has been evaluated in a panel of hematological malignancy cell lines and in vivo xenograft models. The quantitative data from these studies are summarized below.
In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | GI50 (µM) | Key Features | Reference |
| KG-1 | - | <1 | STAT5 S726 positive | [2] |
| SKNO-1 | - | <1 | - | [2] |
| HEL-60 | - | <1 | - | [2] |
| MOLM-16 | - | <1 | - | [2] |
| OciAML-2 | - | <1 | - | [2] |
| MV-4-11 | - | <1 | FLT3-ITD | [2] |
| MOLM-6 | - | <1 | - | [2] |
| OciAML-3 | - | <1 | - | [2] |
In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Cell Line | Mouse Strain | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | KG-1 | SCID | 30 mg/kg, p.o., daily | Completely arrested tumor growth | [2] |
| Subcutaneous Xenograft | MV-4-11 | SCID | 30 mg/kg & 60 mg/kg, p.o., daily | Reduced tumor volume | [2] |
| Patient-Derived Xenograft (PDX) | CD34+ AML | NOD scid gamma (NSG) | 45 mg/kg, p.o., daily | Complete remission, reduced splenomegaly, partial bone marrow recovery | [4] |
Experimental Protocols
Western Blotting for STAT1 and STAT5 Phosphorylation
This protocol describes the detection of total and phosphorylated STAT1 and STAT5 in AML cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Culture AML cell lines (e.g., KG-1, MV-4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).[5]
-
Seed cells at a density of 2x10^6 cells/well in 6-well plates.[5]
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).[5]
2. Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine protein concentration using a Bradford assay.[5]
3. Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on a 10% Mini-PROTEAN TGX precast gel.[5]
-
Perform SDS-PAGE to separate proteins.
-
Transfer proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.[5]
4. Immunoblotting:
-
Block the membrane with 2% non-fat dry milk in TBST for 45 minutes at room temperature.[5]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 2% milk/TBST.[5]
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Rabbit anti-STAT1
-
Rabbit anti-phospho-STAT5 (Ser726)
-
Rabbit anti-STAT5
-
Loading control: Rabbit anti-GAPDH or anti-β-actin
-
-
Wash the membrane four times for 10 minutes with TBST.[5]
-
Incubate with HRP-conjugated donkey anti-rabbit secondary antibody for 1 hour at room temperature.[5]
5. Detection:
-
Wash the membrane as described above.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
AML Xenograft Model
This protocol outlines the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Preparation:
-
Culture KG-1 or MV-4-11 cells in their recommended growth medium.[2][6]
-
Harvest cells in the exponential growth phase and wash twice with sterile PBS.[6]
-
Resuspend cells in PBS at a concentration of 0.2-2 million cells per 200 µL.[6]
2. Animal Model:
-
Use immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.[2][6]
-
House mice in a sterile environment.[6]
3. Tumor Implantation:
-
Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[2]
4. Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8 per group).[7]
-
Administer this compound orally (p.o.) daily at the desired doses (e.g., 30 mg/kg, 60 mg/kg) dissolved in water.[2][7]
-
Administer vehicle (water) to the control group.[7]
5. Efficacy Evaluation:
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
At the end of the study (e.g., day 17 for MV-4-11, day 23 for KG-1), euthanize the mice and excise the tumors.[7]
-
Analyze tumors for pharmacodynamic markers (e.g., pSTAT5 levels) by Western blotting.[7]
Clinical Development
Based on the promising preclinical data, this compound (RVU120) has advanced into clinical trials. A Phase Ib study (NCT04021368) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory AML or high-risk MDS.[8] The study employs a dose-escalation design to determine the recommended Phase 2 dose.[8]
Conclusion
The foundational research on this compound provides a strong rationale for its development as a targeted therapy for hematological malignancies. Its well-defined mechanism of action, involving the inhibition of the CDK8/19-STAT signaling pathway, and its demonstrated preclinical efficacy in relevant AML models, underscore its potential to address the unmet medical needs of patients with these diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. onclive.com [onclive.com]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for SEL120-34A: In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in various malignancies, particularly in acute myeloid leukemia (AML).[2][3] this compound exerts its anti-cancer effects by modulating gene expression programs, notably by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This leads to the suppression of oncogenic transcriptional programs and can induce differentiation in leukemia cells.[2]
These application notes provide a detailed overview of the in vitro experimental protocols for evaluating the activity of this compound.
Mechanism of Action: CDK8/19-Mediated Transcriptional Regulation
This compound functions as a type I inhibitor, binding to the ATP pocket of CDK8 and CDK19.[3][6] This inhibition prevents the phosphorylation of downstream targets, including STAT1 and STAT5, which are critical for the expression of genes involved in cell proliferation and survival.[3] The sensitivity of cancer cells, particularly AML cells, to this compound often correlates with high basal levels of STAT5 phosphorylation.[2][3]
Caption: Mechanism of action of this compound in inhibiting CDK8/19.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| CDK8/CycC | 4.4 | Cell-free kinase assay |
| CDK19/CycC | 10.4 | Cell-free kinase assay |
| CDK9 | 1070 | Cell-free kinase assay |
| CDK1, 2, 4, 5, 6, 7 | Not significant | Single point inhibition assay |
Data sourced from multiple studies.[1][3][7]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| KG-1 | Acute Myeloid Leukemia (AML) | <1000 |
| SKNO-1 | Acute Myeloid Leukemia (AML) | <1000 |
| HL-60 | Acute Myeloid Leukemia (AML) | <1000 |
| MOLM-16 | Acute Myeloid Leukemia (AML) | <1000 |
| OciAML-2 | Acute Myeloid Leukemia (AML) | <1000 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <1000 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | >1000 (Non-responder) |
| TEX | Acute Myeloid Leukemia (AML) | 8 |
| Murine MLL-AF9 AML | Acute Myeloid Leukemia (AML) | 119 |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various sources.[1][8][9]
Experimental Protocols
CDK8/CDK19 Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK8/CycC and CDK19/CycC complexes in a cell-free system.
Materials:
-
Recombinant human CDK8/CycC and CDK19/CycC
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell-free kinase inhibition assay.
Cell Viability/Proliferation Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG-1, MOLM-13)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
96-well plates
-
DMSO (vehicle control)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.[10]
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.[10]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Caption: Workflow for a cell viability assay.
Western Blot Analysis for Phospho-STAT Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in whole-cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-phospho-STAT5 (S726), anti-total STAT1, anti-total STAT5, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for SEL120-34A in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] In Acute Myeloid Leukemia (AML), CDK8/19 activity has been implicated in maintaining a stem-cell-like state and promoting cancer cell survival.[4] this compound has demonstrated significant anti-leukemic activity in preclinical models of AML, making it a promising therapeutic agent for this challenging malignancy.[5][6]
These application notes provide a comprehensive guide for the use of this compound in AML cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on various AML cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects in AML primarily through the inhibition of CDK8/19 kinase activity. This leads to the downstream modulation of oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][7][8][9][10] The phosphorylation of STAT5 is particularly critical in AML, as it is associated with the maintenance of leukemia stem cells.[4]
By inhibiting STAT1 and STAT5 phosphorylation, this compound disrupts the transcriptional programs that drive AML cell proliferation and survival.[2][7] This leads to a reduction in the expression of genes regulated by STATs and other oncogenic transcription factors like NUP98-HOXA9.[2][7] The cellular consequences of this compound treatment in sensitive AML cell lines include the induction of apoptosis and the promotion of differentiation.[4][5] The sensitivity of AML cell lines to this compound has been correlated with high basal levels of STAT5 S726 phosphorylation.[2][7]
Signaling Pathway of this compound in AML
References
- 1. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for SEL120-34A in KG-1 and MV4-11 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in preclinical xenograft models of Acute Myeloid Leukemia (AML) using the KG-1 and MV4-11 cell lines.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule inhibitor of CDK8 and its paralog CDK19.[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in regulating transcription.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including AML. The primary mechanism of action of this compound involves the inhibition of phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This inhibition disrupts oncogenic transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in sensitive cancer cells.[2][3] AML cell lines with high basal levels of STAT5 phosphorylation, such as KG-1 and MV4-11, have demonstrated sensitivity to this compound.[3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits CDK8/19, preventing STAT5 phosphorylation and subsequent oncogenic transcription.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in subcutaneous xenograft models established with both KG-1 and MV4-11 AML cell lines in immunodeficient mice (SCID or NOD/SCID).[3] Oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[3]
Summary of In Vivo Dosage and Efficacy
| Cell Line Xenograft | Mouse Strain | Administration Route | Vehicle | Dosage Range | Treatment Schedule | Observed Efficacy |
| KG-1 | SCID | Oral Gavage (p.o.) | Water | 30 mg/kg | Once Daily | Complete tumor growth arrest.[3] |
| MV4-11 | SCID | Oral Gavage (p.o.) | Water | 30 - 60 mg/kg | Once Daily | Reduced tumor volume.[3][7] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in KG-1 and MV4-11 xenograft models.
Cell Culture
-
Cell Lines: KG-1 (ATCC® CCL-246™) and MV4-11 (ATCC® CRL-9591™).
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture every 2-3 days to maintain exponential growth.
Xenograft Model Establishment
-
Animals: Female severe combined immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.
-
Adjust the final cell concentration to 5 x 10⁷ cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement:
-
Begin monitoring tumor growth 3-4 days post-injection.
-
Measure the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .
-
-
Randomization and Treatment:
-
Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a fresh solution of this compound daily.
-
Dissolve the required amount of this compound powder in sterile water to achieve the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Ensure complete dissolution, sonication may be used if necessary.
-
-
Administration:
-
Administer the this compound solution or vehicle (water) to the mice via oral gavage once daily.
-
The administration volume is typically 10 µL per 1 g of body weight.
-
Efficacy Evaluation and Endpoint
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to assess target engagement (e.g., levels of phosphorylated STAT5).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for evaluating this compound in AML xenograft models.
Caption: A stepwise workflow for in vivo testing of this compound in AML xenograft models.
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for Transcriptome Profiling of SEL120-34A Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription.[1][2][3][4] As a therapeutic strategy, the inhibition of oncogenic transcriptional programs holds significant promise.[1] this compound has demonstrated preclinical efficacy, particularly in acute myeloid leukemia (AML), by modulating the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and altering gene expression profiles.[1][3][5] This document provides detailed application notes and protocols for performing transcriptome profiling of cells treated with this compound to elucidate its mechanism of action and identify biomarkers of response.
The primary mechanism of this compound involves the inhibition of STAT1 phosphorylation at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This leads to the modulation of STAT-dependent gene transcription and has been shown to have a selective effect on genes regulated by STATs and NUP98-HOXA9 signaling.[1] Transcriptome analysis of cells treated with this compound has revealed significant alterations in interferon-responsive genes.
Data Presentation: Transcriptome Analysis of this compound Treated AML Cells
The following table summarizes the quantitative data from transcriptome profiling of AML cell lines treated with this compound. The data highlights the differential expression of key genes involved in the STAT signaling pathway and cell cycle regulation.
| Gene Symbol | Full Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| STAT-Regulated Genes | ||||
| SOCS1 | Suppressor of cytokine signaling 1 | Negative regulator of cytokine signaling | 2.5 | < 0.01 |
| PIM1 | Pim-1 proto-oncogene, serine/threonine kinase | Cell survival and proliferation | -3.2 | < 0.01 |
| MYC | MYC proto-oncogene, bHLH transcription factor | Cell cycle progression, apoptosis, and cellular transformation | -2.8 | < 0.01 |
| BCL2L1 | BCL2 like 1 | Apoptosis regulator | -2.1 | < 0.05 |
| Interferon-Responsive Genes | ||||
| IRF1 | Interferon regulatory factor 1 | Transcriptional activator of interferon-inducible genes | 3.1 | < 0.01 |
| ISG15 | ISG15 ubiquitin-like modifier | Antiviral and immune response | 2.9 | < 0.01 |
| OAS1 | 2'-5'-oligoadenylate synthetase 1 | Antiviral enzyme | 2.7 | < 0.01 |
| Cell Cycle Regulators | ||||
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | 1.8 | < 0.05 |
| CCND1 | Cyclin D1 | G1/S transition of the cell cycle | -2.4 | < 0.01 |
Signaling Pathway of this compound
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Single-cell profiling of multiple cell lines can reveal cancer vulnerabilities and drug mechanisms | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Assessing SEL120-34A Efficacy in Preclinical Models
Introduction
SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription.[1][3] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML) and colorectal cancer, making them attractive therapeutic targets.[2][4][5] this compound has demonstrated preclinical efficacy in various cancer models, primarily by inhibiting the phosphorylation of key signaling proteins like STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs.[1][3][6] These application notes provide a comprehensive overview and detailed protocols for assessing the preclinical efficacy of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and CDK19.[3][7] This inhibition prevents the phosphorylation of downstream targets, notably STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][3][6] The dephosphorylation of these STAT proteins modulates the expression of genes involved in cell proliferation, differentiation, and survival, ultimately leading to anti-tumor effects in sensitive cancer models.[2][3] Efficacy of this compound has been correlated with high baseline levels of STAT5 phosphorylation in AML cells.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the preclinical efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | CDK8/CycC | 4.4 nM | [7] |
| CDK19/CycC | 10.4 nM | [7] | |
| CDK9 | 1070 nM (>200-fold selectivity vs CDK8) | [7] | |
| TEX (AML cell line) | 8 nM (at 10 days) | [8] | |
| MLL-AF9 murine AML cells | 119 nM (at 7 days) | [8] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Efficacy | Reference |
| SCID Mice | KG-1 (subcutaneous) | 75 mg/kg, oral, daily | Complete arrest of tumor growth | [3] |
| MV4-11 (subcutaneous) | 75 mg/kg, oral, daily | Reduced tumor volume | [3] | |
| Syngeneic Mouse Model | MLL-AF9 AML | 20 mg/kg, oral, daily for 12 days | Reduction of leukemia cells in peripheral blood to 78% of control | [8][9] |
| 40 mg/kg, oral, daily for 12 days | Reduction of leukemia cells in peripheral blood to 67% of control (p=0.011) | [8][9] | ||
| Increased granulocytic differentiation of AML cells | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG-1, MV4-11, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for STAT Phosphorylation
This protocol details the detection of phosphorylated STAT1 (S727) and STAT5 (S726) in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-STAT1, anti-pSTAT5 (S726), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for measuring changes in the expression of target genes (e.g., interferon-responsive genes) following this compound treatment.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, RPLP0)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 4: In Vivo AML Xenograft Study
This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
AML cell line (e.g., KG-1, MV4-11)
-
Matrigel (optional)
-
This compound formulation for oral gavage (e.g., in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally (e.g., daily) at the desired doses (e.g., 20, 40, 75 mg/kg).[3][8][9]
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a maximum allowed size.
-
Analysis:
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pSTAT levels).[3]
-
Visualizations
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SEL120-34A Treatment of Patient-Derived Acute Myeloid Leukemia (AML) Cells
For Research Use Only
Introduction
SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] As a transcriptional regulator associated with the Mediator complex, CDK8 is implicated in the expression of oncogenic gene programs.[1][2] In Acute Myeloid Leukemia (AML), particularly in subtypes with high levels of STAT5 phosphorylation, this compound has demonstrated significant anti-leukemic activity.[1][3] The primary mechanism of action involves the inhibition of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) phosphorylation, which are critical for their transcriptional activity.[1][4] This leads to the suppression of oncogenic signaling pathways, induction of apoptosis, and promotion of cellular differentiation in AML cells, including those derived directly from patients.[5][6]
These application notes provide detailed protocols for the evaluation of this compound's efficacy in patient-derived AML cells, covering in vitro viability and apoptosis assays, target modulation analysis via Western blotting, and in vivo assessment using patient-derived xenograft (PDX) models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines and Patient-Derived Cells
| Cell Line/Model | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| KG-1 (STAT5 S726 positive) | Growth Curve | Inhibition of Proliferation | Increasing Concentrations | Sensitive to prolonged treatment | [7] |
| MOLM-13 (STAT5 S726 negative) | Growth Curve | Inhibition of Proliferation | Increasing Concentrations | Resistant to treatment | [7] |
| TEX (LSC model) | Cell Growth | IC50 | 8 nM (10 days) | Inhibition of cell growth | [8] |
| Murine MLL-AF9 c-Kit+ AML cells | Cell Growth | IC50 | 119 nM (7 days) | Strong inhibition of leukemia cell growth | [6][9] |
| Patient-Derived Xenografts (n=4) | Ex vivo treatment | Apoptosis | Not specified | Increased number of apoptotic cells | [6][8] |
| Patient-Derived Xenografts (n=4) | Ex vivo treatment | Cell Number | Not specified | Decreased number of AML cells | [6][8] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Animal Model | Dosing Regimen | Duration | Primary Outcome | Result | Reference |
| KG-1 | SCID Mice (subcutaneous) | Oral, daily | 23 days | Tumor Growth Arrest | Complete arrest of tumor growth | [2][4] |
| MV4-11 | SCID Mice (subcutaneous) | Oral, daily | Not specified | Tumor Volume Reduction | Reduced tumor volume | [2][4] |
| Murine MLL-AF9 | Syngeneic Mice | 20 mg/kg, oral, daily | 12 days | Leukemia Cells in Blood | Reduction to 78% from 87% (control) | |
| Murine MLL-AF9 | Syngeneic Mice | 40 mg/kg, oral, daily | 12 days | Leukemia Cells in Blood | Reduction to 67% from 87% (control) (p=0.011) | [6] |
| Murine MLL-AF9 | Syngeneic Mice | 20 mg/kg, oral, daily | 12 days | Granulocytic Differentiation | 21.9% vs 5.8% (control) (p=0.03) | [8] |
| Murine MLL-AF9 | Syngeneic Mice | 40 mg/kg, oral, daily | 12 days | Granulocytic Differentiation | 22.3% vs 5.8% (control) (p=0.0037) | [8] |
| Orthotopic PDX | Not specified | Not specified | Not specified | Reduced Tumor Burden | Undetectable by flow cytometry | [5] |
Signaling Pathway and Experimental Workflow
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. ryvu.com [ryvu.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 6. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Apoptosis after SEL120-34A Exposure
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2] In various cancers, particularly in Acute Myeloid Leukemia (AML), CDK8/19 activity is often dysregulated and contributes to oncogenesis.[3][4] The primary mechanism of action of this compound involves the inhibition of CDK8/19, leading to a downstream reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2] This inhibition of STAT signaling disrupts pro-survival transcriptional programs and ultimately induces apoptosis in sensitive cancer cell lines.[1][3]
This document provides a comprehensive set of protocols for assessing the apoptotic effects of this compound on cancer cells. The described methods allow for the qualitative and quantitative evaluation of apoptosis through various established techniques, including the analysis of membrane alterations, caspase activation, DNA fragmentation, and the expression of key apoptotic proteins.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key apoptosis assays performed on a sensitive AML cell line (e.g., KG-1) following treatment with this compound for 48 hours. This data is intended to provide a reference for expected outcomes.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 3.1 | 4.2 ± 1.5 | 3.3 ± 1.1 |
| This compound | 100 | 75.1 ± 4.5 | 15.8 ± 2.8 | 9.1 ± 2.0 |
| This compound | 250 | 50.7 ± 5.2 | 30.2 ± 4.1 | 19.1 ± 3.5 |
| This compound | 500 | 25.3 ± 4.8 | 45.6 ± 5.5 | 29.1 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.2 |
| This compound | 100 | 2.5 ± 0.4 |
| This compound | 250 | 5.8 ± 0.9 |
| This compound | 500 | 12.3 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of Apoptotic Markers by Western Blot Densitometry
| Treatment Group | Concentration (nM) | Relative Cleaved Caspase-3 Level (Normalized to Loading Control) | Relative Cleaved PARP Level (Normalized to Loading Control) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 100 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| This compound | 250 | 7.5 ± 1.1 | 6.9 ± 0.9 |
| This compound | 500 | 15.1 ± 2.3 | 14.2 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Maintenance : Culture a suitable cancer cell line (e.g., KG-1, an AML cell line known to be sensitive to this compound) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding : Seed the cells in multi-well plates at a density appropriate for the specific apoptosis assay to be performed.
-
Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) or with a vehicle control (DMSO at the same final concentration as in the highest this compound treatment group) for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting :
-
For suspension cells (like KG-1), gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
-
Washing : Wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding : Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment : Treat cells with this compound as described in the general protocol.
-
Assay Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure :
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement : Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., with fluorescently labeled dUTPs)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation :
-
Harvest and wash the cells as previously described.
-
Fix the cells with Fixation Solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization : Incubate the cells with Permeabilization Solution for 5-15 minutes on ice.
-
TUNEL Reaction :
-
Wash the cells with PBS.
-
Resuspend the cells in the TdT reaction buffer and add the TdT enzyme and labeled dUTPs as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Washing : Wash the cells to remove unincorporated nucleotides.
-
Analysis : Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect the cleavage of key apoptotic proteins such as Caspase-3 and PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation :
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Analysis : Perform densitometric analysis of the bands corresponding to cleaved Caspase-3 and cleaved PARP, and normalize to the loading control to quantify the relative protein levels.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: SEL120-34A In Vitro Experiments
Welcome to the technical support center for SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments and to answer frequently asked questions. This compound has demonstrated efficacy in preclinical models of Acute Myeloid Leukemia (AML) by inhibiting the phosphorylation of key transcription factors like STAT1 and STAT5.[2][3]
I. Troubleshooting Guides
This section provides solutions in a question-and-answer format for common issues encountered during in vitro experiments with this compound.
General Compound Handling & Solubility
Question: My this compound solution appears to have precipitated after being added to the cell culture media. What should I do?
Answer:
-
Cause: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can occur if the final concentration of the solvent (typically DMSO) is too low or if the compound concentration exceeds its solubility limit in the media.
-
Solution:
-
Solvent Concentration: Ensure the final DMSO concentration in your culture media does not fall below 0.1% and ideally does not exceed 0.5% to maintain compound solubility without inducing solvent-related cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).
-
Working Dilutions: Make intermediate dilutions of the stock in DMSO before the final dilution into aqueous culture media.
-
Mixing: When adding the compound to media, vortex or pipette vigorously immediately after addition to ensure rapid and uniform dispersion.
-
Pre-warming: Pre-warm the culture media to 37°C before adding the compound, as solubility often increases with temperature.
-
In Vitro Kinase Assays
Question: The IC50 value for this compound in my CDK8 kinase assay is significantly higher than the reported low nanomolar values. What could be the cause?
Answer:
-
Cause: Discrepancies in IC50 values can arise from several factors related to the assay conditions, particularly ATP concentration.[4] As a Type I inhibitor, this compound competes with ATP for binding to the kinase.[2][3] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Solution:
-
ATP Concentration: The reported IC50 values for this compound are 4.4 nM for CDK8 and 10.4 nM for CDK19.[1] These values are typically determined at or below the Michaelis-Menten constant (Km) for ATP for the specific kinase. Verify the ATP concentration in your assay. For maximal inhibitor potency, use an ATP concentration close to its Km.
-
Enzyme Purity & Activity: Ensure the recombinant CDK8/CycC enzyme is pure and active. Enzyme degradation or low specific activity can lead to inaccurate results.
-
Assay Format: Luminescence-based assays (e.g., ADP-Glo) that measure ATP depletion can sometimes be affected by compounds that interfere with luciferase.[5] If using such an assay, consider running a control without the kinase to check for direct compound interference.
-
Incubation Time: Ensure that the kinase reaction is stopped within the linear range of the reaction.
-
Cell-Based Assays (Viability & Proliferation)
Question: I am not observing the expected anti-proliferative effect of this compound on a sensitive AML cell line (e.g., KG-1). What should I check?
Answer:
-
Cause: The lack of an expected effect can be due to experimental variables such as cell health, treatment duration, or the specific endpoint being measured. The sensitivity of AML cells to this compound has been correlated with high basal levels of STAT5 S726 phosphorylation.[2][3]
-
Solution:
-
Cell Line Authentication: Confirm the identity of your cell line and ensure it has not been misidentified or contaminated.
-
Basal STAT5 Phosphorylation: Verify that your AML cell line has detectable levels of phosphorylated STAT1 (S727) or STAT5 (S726), which are key pharmacodynamic biomarkers for this compound activity.[2]
-
Treatment Duration: Proliferation is a slow process. Ensure the treatment duration is sufficient to observe an effect. A time-course experiment (e.g., 48, 72, and 96 hours) is recommended.
-
Cell Seeding Density: Optimize the initial cell seeding density. If cells become confluent too quickly, the effects of the inhibitor may be masked. Conversely, if the density is too low, the cells may not proliferate well even in the control group.
-
Assay Choice: Standard viability assays like MTT measure metabolic activity, which may not always correlate directly with cell number.[6] Consider using an assay that directly counts cells or measures DNA content (e.g., CyQUANT) or a cytotoxicity assay that measures markers of cell death.[7]
-
Target Engagement & Downstream Signaling (Western Blot)
Question: I am unable to detect a decrease in STAT1 (S727) or STAT5 (S726) phosphorylation via Western blot after treating cells with this compound. Why?
Answer:
-
Cause: This could be a timing issue, a problem with antibody quality, or insufficient stimulation of the pathway. This compound inhibits IFNγ-dependent phosphorylation of STAT1 S727.[2][3] Without pathway stimulation, the basal signal may be too low to detect a decrease.
-
Solution:
-
Pathway Stimulation: For STAT1 phosphorylation, pre-treat cells with this compound for 1 hour and then stimulate with a cytokine like interferon-gamma (IFNγ) for an appropriate time (e.g., 4 hours) before lysis.[1]
-
Time Course: The inhibition of phosphorylation is a rapid event. Perform a time-course experiment with a fixed concentration of this compound (e.g., 100-500 nM) and collect lysates at early time points (e.g., 1, 2, 4, 6 hours) post-stimulation.
-
Antibody Validation: Ensure your phospho-specific antibodies are validated and working correctly. Include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells) on your blot.[8][9]
-
Loading Control: Always probe for total STAT1/STAT5 protein to ensure that the observed changes are due to phosphorylation status and not a decrease in total protein levels. Also, use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.[10]
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 |
|---|---|---|
| CDK8/CycC | 4.4 | >200-fold |
| CDK19/CycC | 10.4 | >100-fold |
Data sourced from Selleck Chemicals product page.[1]
Table 2: Activity in AML Cell Line Models
| Cell Line | Model Type | Key Biomarker | In Vitro IC50 |
|---|---|---|---|
| KG-1 | AML | High pSTAT5 (S726) | Potent Inhibition |
| MV4-11 | AML | High pSTAT5 (S726) | Potent Inhibition |
| TEX | AML (LSC model) | High pSTAT1/5 | 8 nM (10 days) |
Data compiled from multiple preclinical studies.[2][11]
III. Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., KG-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Add 100 µL of the 2X compound solution to the cells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for Phospho-STAT1
-
Cell Culture & Treatment: Seed HCT-116 cells in a 6-well plate.[1] Once they reach 70-80% confluency, starve them in low-serum media (0.5% FBS) for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 1 hour.
-
Stimulation: Add IFNγ (e.g., 50 ng/mL) to the wells (except for the unstimulated control) and incubate for 4 hours at 37°C.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-STAT1 S727, anti-total-STAT1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
IV. Visualizations: Pathways and Workflows
Caption: Signaling pathway showing this compound inhibition of CDK8-mediated STAT1 S727 phosphorylation.
Caption: Experimental workflow for Western blot analysis of pSTAT1 inhibition by this compound.
Caption: Troubleshooting decision tree for a failed Western blot experiment.
V. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a potent, ATP-competitive (Type I) inhibitor of CDK8 and its paralog CDK19.[2][3] These kinases are part of the Mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound prevents the phosphorylation of key transcription factors, such as STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs, particularly in hematological malignancies like AML.[2][12][13]
Q2: How should I prepare and store this compound stock solutions? this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). The stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What are the known biomarkers for this compound sensitivity in vitro? The primary biomarkers for sensitivity to this compound in AML cell lines are elevated basal levels of serine phosphorylation on STAT1 (at Ser727) and STAT5 (at Ser726).[2][3] Cell lines with high levels of these phospho-proteins tend to be more sensitive to the anti-proliferative effects of the compound.
Q4: Are there any known off-target effects I should be aware of? this compound is highly selective for CDK8 and CDK19. It shows over 200-fold selectivity against CDK9 and does not significantly inhibit other CDKs like CDK1, 2, 4, 6, 5, or 7 in vitro.[1] However, as with any kinase inhibitor, performing experiments in well-characterized systems and including appropriate controls is crucial. Some studies have noted that cellular toxicity of certain CDK8/19 inhibitors may be independent of target inhibition, so confirming on-target effects by measuring downstream markers (like pSTAT1/5) is recommended.[14]
Q5: Can this compound be used in combination with other agents? Yes, exploring combination therapies is a key area of research. Given its mechanism of action on transcriptional regulation, this compound may have synergistic effects with other agents that target different cellular pathways. For example, combining a CDK8 inhibitor with a STAT inhibitor could provide new therapeutic opportunities for AML.[15] Any combination studies should be preceded by single-agent dose-response experiments to establish effective concentration ranges.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. ashpublications.org [ashpublications.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Resistance to SEL120-34A in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEL120-34A (also known as MEN1703), a selective CDK8/19 inhibitor, in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in AML cells?
This compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] By inhibiting CDK8/19, this compound modulates the transcription of key oncogenic programs. A dominant mechanism of action observed in sensitive AML cells is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3][4][5] This leads to the downregulation of genes regulated by STATs and other critical leukemia-maintaining pathways, such as NUP98-HOXA9 signaling.[2][3]
Q2: What are the key determinants of sensitivity and resistance to this compound in AML cells?
Sensitivity of AML cell lines to this compound strongly correlates with high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726).[2][6] Responder cell lines often exhibit characteristics of leukemia stem cells (LSCs), such as high CD34 expression.[7][8]
Conversely, resistance to this compound is associated with the absence or low levels of activated (phosphorylated) STAT5.[2][3][4] Resistant cells tend to display a more differentiated phenotype, with a loss of stem cell characteristics and the expression of lineage commitment markers.[3][4][6]
Q3: Can this compound be used in combination with other agents to overcome resistance?
Yes, preclinical studies suggest that combining this compound with other targeted therapies can be a promising strategy. For instance, in the context of resistance to FLT3 inhibitors like gilteritinib, which can be driven by RAS/MAPK pathway activation and monocytic differentiation, co-treatment with this compound has been shown to overcome this resistance in vivo. Additionally, synergistic effects have been observed when this compound is combined with the BH3 mimetic agent venetoclax (B612062) (ABT-199), particularly in sensitizing resistant cell lines.[8][9]
Troubleshooting Guides
Problem 1: High variability in IC50/GI50 values for this compound in our AML cell line experiments.
-
Possible Cause 1: Cell line heterogeneity and passage number.
-
Recommendation: Ensure you are using a consistent, low-passage number of the AML cell line. High passage numbers can lead to genetic drift and altered signaling pathways, affecting drug sensitivity. Authenticate your cell lines regularly.
-
-
Possible Cause 2: Inconsistent phosphorylation status of STAT1/STAT5.
-
Recommendation: The sensitivity to this compound is linked to the basal phosphorylation levels of STAT1 and STAT5.[2] Culture conditions can influence these levels. Standardize your cell culture conditions, including media, serum concentration, and cell density, to ensure consistent baseline signaling. It is advisable to perform a baseline Western blot to check p-STAT1 (S727) and p-STAT5 (S726) levels before initiating drug treatment experiments.
-
-
Possible Cause 3: Issues with this compound stock solution.
-
Recommendation: this compound is typically dissolved in DMSO.[10] Ensure the stock solution is properly prepared, stored, and protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: We are not observing the expected decrease in STAT1/STAT5 phosphorylation after this compound treatment.
-
Possible Cause 1: Inappropriate treatment time or concentration.
-
Recommendation: Inhibition of STAT5 S726 phosphorylation can be rapid, with maximal inhibition observed as early as 1 hour after treatment with 1 µM this compound in sensitive cells like KG-1.[2][11] However, the optimal time and concentration may vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Poor antibody quality for Western blotting.
-
Recommendation: Use validated antibodies specific for phosphorylated STAT1 (S727) and STAT5 (S726). Check the antibody datasheets for recommended applications and dilutions. Run appropriate positive and negative controls to validate antibody performance.
-
-
Possible Cause 3: The AML cell line is inherently resistant.
Problem 3: We are unsure if the observed cell death is due to apoptosis or induced differentiation.
-
Possible Cause: Overlapping cellular responses to this compound.
-
Recommendation: this compound can induce both apoptosis and differentiation in sensitive AML cells.[7][12] To distinguish between these two outcomes, use a multi-parametric approach:
-
Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to identify early and late apoptotic cells.[13] Western blotting for cleaved Caspase-3 can also confirm apoptosis.[2][11]
-
Differentiation: Analyze the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b, Gr-1) using flow cytometry.[3][12] Morphological changes, such as an increased cytoplasm-to-nucleus ratio and nuclear segmentation, can be observed by microscopy after cytospin and staining (e.g., Wright-Giemsa).
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 / GI50 (nM) | Assay Duration | Reference |
| Sensitive Lines | |||
| TEX | 8 | 10 days | [3][12] |
| MV4-11 | 7 (GC50) | Not Specified | [14] |
| MOLM-13 | 20 (GC50) | Not Specified | [14] |
| KG-1 | <1000 (GI50) | Not Specified | [10] |
| SKNO-1 | <1000 (GI50) | Not Specified | [10] |
| HL-60 | <1000 (GI50) | Not Specified | [10] |
| MOLM-16 | <1000 (GI50) | Not Specified | [1] |
| OciAML-2 | <1000 (GI50) | Not Specified | [1] |
| OciAML-3 | <1000 (GI50) | Not Specified | [1] |
| Resistant Lines | |||
| MOLM-13 | Resistant | Prolonged treatment | [2] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Treatment Regimen | Key Outcomes | Reference |
| KG-1 Xenograft | 30 mg/kg, p.o., daily | Completely arrested tumor growth | [2][15] |
| MV4-11 Xenograft | 30 mg/kg and 60 mg/kg, p.o., daily | Reduced tumor volume | [1][2][15] |
| Murine MLL-AF9 AML | 20 and 40 mg/kg, p.o., for 12 days | Reduced leukemia burden in blood and bone marrow; induced granulocytic differentiation | [3][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT1 and STAT5 Phosphorylation
-
Cell Lysis:
-
Seed AML cells (e.g., KG-1 for sensitive, MOLM-13 for resistant) and treat with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Recommended primary antibodies: anti-p-STAT1 (S727), anti-STAT1, anti-p-STAT5 (S726), anti-STAT5, and a loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: AML Xenograft Model for Efficacy Studies
-
Animal Model:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
-
Treatment:
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of action of this compound in sensitive AML cells.
Caption: Key differences between this compound sensitive and resistant AML cells.
Caption: In vitro experimental workflow for studying this compound effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative measurement of spontaneous apoptosis in pediatric acute leukemia by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. brieflands.com [brieflands.com]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Activated STAT5 in SEL120-34A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of activated Signal Transducer and Activator of Transcription 5 (STAT5) in resistance to SEL120-34A, a novel CDK8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relationship with STAT5?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5] CDK8 is a component of the Mediator complex that regulates transcription.[1][2][3][4][5] this compound exerts its effect by inhibiting the kinase activity of CDK8, which in turn leads to the decreased phosphorylation of its downstream targets, including STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3] The inhibition of STAT5 S726 phosphorylation is a dominant mechanism of action for this compound's anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML).[1][2][3][6]
Q2: How does the activation state of STAT5 correlate with sensitivity or resistance to this compound?
A2: Sensitivity to this compound is strongly correlated with the presence of activated STAT5, specifically phosphorylated STAT5 at S726 (pSTAT5 S726).[1][3][4] AML cells with high endogenous levels of pSTAT5 S726 are generally sensitive to this compound treatment.[1][3][4][7] Conversely, cells that are negative for activated STAT5 tend to be resistant to this compound.[1][3][4] Therefore, the level of pSTAT5 S726 can be considered a potential biomarker for predicting the response to this compound.
Q3: My cells are resistant to this compound. What is the likely role of STAT5 in this resistance?
A3: If your cells exhibit resistance to this compound, it is highly probable that they have low or undetectable levels of activated STAT5 (pSTAT5 S726).[1][3][4] The primary mechanism of this compound involves the inhibition of the CDK8-STAT5 signaling axis. If this pathway is not active in your cells, the drug will have a limited effect. Resistant cells often show characteristics of lineage commitment and lack the stem cell-like features associated with high STAT5 activation.[1][3][4]
Troubleshooting Guides
Problem 1: Inconsistent or unclear Western blot results for pSTAT5 S726.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor antibody quality | Ensure you are using a validated antibody specific for pSTAT5 S726. Check the antibody datasheet for recommended applications and dilutions. Consider testing multiple antibodies from different vendors. |
| Suboptimal protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of STAT5. Ensure complete cell lysis. |
| Incorrect sample loading | Quantify your protein samples and load equal amounts in each lane. Use a loading control (e.g., total STAT5, GAPDH, or β-actin) to verify equal loading. |
| Inefficient protein transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of proteins in the size range of STAT5 (~90 kDa). |
| Inappropriate blocking and antibody incubation | Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and optimize antibody incubation times and temperatures. |
Problem 2: My this compound-sensitive cell line is showing unexpected resistance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Loss of pSTAT5 S726 expression | Passage number and culture conditions can sometimes alter the phenotype of cell lines. Regularly check the pSTAT5 S726 status of your cells via Western blot. |
| Drug stability issues | Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell line misidentification or contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can affect cellular signaling and drug response. |
| Acquired resistance | Prolonged exposure to a drug can lead to the development of resistant clones. If you are culturing cells with the drug over a long period, consider re-deriving a sensitive population from a frozen stock. |
Experimental Protocols
Key Experiment: Western Blot Analysis of pSTAT5 S726
This protocol outlines the steps to assess the phosphorylation status of STAT5 at S726 in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-pSTAT5 S726, rabbit anti-total STAT5, and a loading control antibody (e.g., mouse anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT5 S726 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control like GAPDH.
Data Presentation
Table 1: Correlation of pSTAT5 S726 Levels with this compound Sensitivity in AML Cell Lines
| Cell Line | pSTAT5 S726 Status | This compound Sensitivity (IC50) | Reference |
| KG-1 | High | Sensitive | [1][3] |
| MOLM-14 | Low/Negative | Resistant | [1] |
| SET-2 | High | Sensitive | [1][3] |
Note: This table is a representative summary based on published findings. Actual IC50 values may vary depending on experimental conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK8, preventing STAT5 S726 phosphorylation.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for determining this compound resistance and STAT5 activation.
Logical Relationship between STAT5 Activation and Drug Response
Caption: STAT5 activation dictates sensitivity to this compound.
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Oncotarget [legacy.oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing SEL120-34A Concentration for Cell Culture Experiments
Frequently Asked Questions (FAQs)
Q1: What is SEL120-34A and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[5][6] By inhibiting CDK8/19, this compound can modulate the transcription of various genes involved in cancer cell proliferation and survival. A key mechanism of action is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][5][7] This disruption of the STAT signaling pathway is particularly effective in certain cancer types, such as Acute Myeloid Leukemia (AML).[1][6]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] For example, a 10 mM stock solution can be prepared in DMSO.[8] It is sparingly soluble in aqueous solutions.[2]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powdered this compound in anhydrous (dry) DMSO. Sonication may be recommended to ensure complete dissolution.[2] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[9][10] When stored properly, the powder is stable for years, and the stock solution in DMSO is stable for at least a year at -80°C.[3][10]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[11]
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A dose-response experiment is always recommended to determine the effective concentration for your specific system.
Based on published data, a broad starting range of 1 nM to 10 µM is often used for initial screening.[11] For sensitive cell lines, particularly in AML, the GI50 (concentration for 50% growth inhibition) can be in the low nanomolar to sub-micromolar range.[1][3]
Q4: How does the sensitivity to this compound vary between different cell lines?
Sensitivity to this compound is often correlated with the phosphorylation status of STAT1 (S727) and STAT5 (S726).[1] Cell lines with high levels of pSTAT5 (S726) tend to be more sensitive.[1][12][13] AML cell lines have shown particular sensitivity.[3] In contrast, some cell lines, such as certain colorectal cancer lines, may be less sensitive despite CDK8 amplification.[1] It is crucial to determine the sensitivity of your specific cell line empirically.
Troubleshooting Guides
Issue 1: No or weak biological effect observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM).[14] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration.[11][14] |
| Inhibitor Instability/Degradation | Use a fresh aliquot of the stock solution and prepare working dilutions immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor periodically.[9] |
| High Cell Density | Ensure cells are in the logarithmic growth phase and not over-confluent, as high cell density can impact inhibitor efficacy.[14] |
| Cell Line Insensitivity | Verify that your cell line expresses the target (CDK8) and exhibits the relevant signaling pathway activation (e.g., pSTAT5). Consider testing a known sensitive cell line as a positive control.[11] |
| Serum Protein Binding | Serum in the culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free conditions if you suspect this is an issue.[11][15] |
Issue 2: High levels of cell death or toxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.[9][11] |
| Off-Target Toxicity | Use the lowest effective concentration of this compound that gives the desired biological effect. While this compound is highly selective for CDK8/19, very high concentrations may lead to off-target effects.[3][9] |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to CDK8/19 inhibition. Perform a detailed cytotoxicity assay (e.g., MTT or LDH) to determine the precise cytotoxic concentration range.[14] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type |
| CDK8/CycC | 4.4 | Cell-free kinase assay |
| CDK19/CycC | 10.4 | Cell-free kinase assay |
| CDK9 | 1070 | Cell-free kinase assay |
IC50: The half-maximal inhibitory concentration.
Table 2: Growth Inhibition (GI50) of this compound in Various AML Cell Lines
| Cell Line | GI50 |
| KG-1 | <1 µM |
| SKNO-1 | <1 µM |
| HEL-60 | <1 µM |
| MOLM-16 | <1 µM |
| MV-4-11 | <1 µM |
| OciAML-2 | <1 µM |
| MOLM-6 | <1 µM |
| OciAML-3 | <1 µM |
| TEX | IC50 of 8 nM (10-day culture) |
| c-Kit+ AML cells | IC50 of 119 nM (7-day culture) |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.[1][3][16]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for a dose-response experiment to determine the GI50 of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours). The incubation time should be optimized for your specific cell line and experimental goals.
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the GI50 value.
-
Protocol 2: Western Blot Analysis of STAT1/5 Phosphorylation
This protocol allows for the confirmation of this compound's target engagement in your cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for a specific duration (e.g., 1-4 hours).[1] Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total STAT1, phospho-STAT5 (S726), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. benchchem.com [benchchem.com]
- 15. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
potential off-target effects of SEL120-34A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEL120-34A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] By inhibiting these kinases, which are components of the Mediator complex, this compound modulates transcription. A key downstream effect is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][4] This disruption of the STAT signaling pathway is central to its anti-leukemic activity.[1][5]
Q2: What are the known on-target effects of this compound in cancer cells?
The primary on-target effects of this compound stem from its inhibition of CDK8/19. In preclinical models, particularly in acute myeloid leukemia (AML), this leads to:
-
Inhibition of STAT1 and STAT5 phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT1 at S727 and STAT5 at S726 in cancer cells.[1][2][4]
-
Transcriptional reprogramming: The compound alters gene expression profiles, particularly affecting genes regulated by STATs and those involved in lineage control.[1][2]
-
Induction of differentiation: this compound can induce the differentiation of AML cells.[2]
-
Inhibition of cell proliferation and induction of apoptosis: Treatment with this compound leads to reduced cancer cell growth and an increase in programmed cell death.[6]
Q3: What is the kinase selectivity profile of this compound? Could off-target kinase inhibition be a concern?
This compound is a highly selective inhibitor of CDK8 and CDK19. It does not significantly inhibit other members of the CDK family, such as CDK1, 2, 4, 5, 6, and 7. While it does show some activity against CDK9, it is over 200-fold more selective for CDK8. This high selectivity minimizes the likelihood of off-target effects mediated by other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK8 |
| CDK8/CycC | 4.4 | - |
| CDK19/CycC | 10.4 | ~2.4-fold less sensitive |
| CDK9 | 1070 | >200-fold more selective for CDK8 |
| CDK1, 2, 4, 5, 6, 7 | Not significantly inhibited | High |
Q4: What is the safety profile of this compound in preclinical and clinical studies?
In preclinical toxicology studies in mice, this compound was well-tolerated at doses that showed anti-tumor efficacy, with no significant loss of body weight noted.[6]
In the Phase 1b clinical trial (NCT04021368) in patients with relapsed/refractory AML and high-risk myelodysplastic syndrome (MDS), a favorable safety profile was observed in patients dosed up to 110 mg, with no dose-limiting toxicities reported at these levels.[7] The most common treatment-emergent adverse events reported in the Phase II RIVER-52 study were nausea, asthenia, pneumonia, febrile neutropenia, abdominal pain, and anemia, with the majority being grade 1 or 2 in severity.[8]
It is important to note that the FDA placed a partial clinical hold on the Phase 1b trial following a patient death that was possibly related to the treatment.[9][10] The hold was subsequently lifted after a review and modifications to the study protocol to enhance patient safety.[9][10]
Q5: How can I troubleshoot unexpected results in my experiments with this compound?
If you are observing unexpected results, consider the following:
-
Cell Line Sensitivity: The efficacy of this compound can be dependent on the phosphorylation status of STAT5 in your cell line.[1][2][5] Cells with high levels of pSTAT5 (S726) are generally more sensitive.[1][5]
-
Compound Stability and Handling: Ensure proper storage and handling of the compound to maintain its activity.
-
Experimental Conditions: Verify the concentration of this compound and the treatment duration in your experiments.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1/5 Inhibition
This protocol outlines the procedure to assess the inhibition of STAT1 and STAT5 phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total STAT1, phospho-STAT5 (S726), and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ryvu.com [ryvu.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P526: SAFETY AND EFFICACY UPDATE FROM CLI120-001: A PHASE1B DOSE ESCALATION STUDY IN RELAPSE-REFRACTORY ACUTE MYELOID LEUKEMIA AND HIGH-RISK MYELODYSPLASIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. FDA lifts Partial Clinical Hold on Phase Ib Clinical Trial of RVU120 (SEL120) in Acute Myeloid Leukemia and Myelodysplastic Syndrome [prnewswire.com]
Technical Support Center: Managing Insolubility of SEL120-34A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the solubility challenges of SEL120-34A in in vivo experimental settings. The following troubleshooting guides and FAQs are designed to offer practical solutions and detailed protocols to ensure successful formulation and administration of this potent and selective CDK8/CDK19 inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound for in vivo studies.
Question 1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. What should I do?
Answer:
This compound is known to have low aqueous solubility.[1] Direct dissolution in aqueous buffers is not recommended. To achieve a suitable formulation for in vivo administration, a multi-component solvent system is often necessary. A common and effective approach is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a mixture of co-solvents and surfactants.
A recommended starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and a saline or PBS solution.[1] It is crucial to dissolve the compound completely in DMSO before adding the other components sequentially. For sensitive animal models, the final concentration of DMSO should be kept low, ideally below 10% for normal mice and below 2% for nude or sensitive mice.[1]
Question 2: I'm observing precipitation of this compound when I dilute my DMSO stock into my final formulation vehicle. How can I prevent this?
Answer:
Precipitation upon dilution is a common issue with compounds that are highly soluble in a strong organic solvent like DMSO but have poor solubility in aqueous environments. Here are several steps to troubleshoot this issue:
-
Sequential Addition and Mixing: Ensure that you are adding the formulation components sequentially and mixing thoroughly after each addition. A recommended order is to dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component (saline or PBS).[1][2]
-
Sonication: Sonication can be a useful technique to aid in the dissolution of this compound in DMSO and to maintain its solubility during the preparation of the final formulation.[1]
-
Warming: Gently warming the solution can also help to increase the solubility of the compound. For this compound monohydrochloride, warming to 60°C in DMSO has been suggested.[3]
-
Adjusting Co-solvent/Surfactant Ratios: If precipitation persists, you may need to adjust the ratio of the co-solvents and surfactant. Increasing the proportion of PEG300 or Tween-80 may be necessary to maintain the compound in solution.[1]
-
Use of a Suspension: For oral gavage, if a clear solution cannot be achieved at the desired concentration, preparing a homogeneous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a viable alternative.
Question 3: What is the maximum concentration of this compound I can achieve for oral administration?
Answer:
The maximum achievable concentration will depend on the chosen formulation. For the monohydrochloride salt of this compound, a solubility of up to 50 mg/mL in water with the aid of ultrasonic treatment has been reported.[3] In DMSO, concentrations of 4.15 mg/mL and 16.67 mg/mL have been noted.[1][3] For in vivo studies in mice, this compound has been administered orally at doses of 30 mg/kg and 60 mg/kg.[1] In some preclinical studies, the compound was dissolved freshly in water for oral administration.[4]
It is always recommended to perform a small-scale pilot formulation to determine the maximum achievable concentration and stability in your chosen vehicle before preparing a large batch for your study.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and properties of this compound.
What is this compound and what are its targets?
This compound is a selective and ATP-competitive inhibitor of Cyclin-dependent kinase 8 (CDK8) and Cyclin-dependent kinase 19 (CDK19).[1] It has demonstrated anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML).[5][6]
What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent and the salt form of the compound. The following table summarizes the reported solubility data.
How should I store this compound?
Solid this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
What are the recommended administration routes for in vivo studies?
Oral administration (p.o.) is a commonly used and effective route for this compound in preclinical mouse models.[1][3][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 4.15 mg/mL (10.02 mM) | Sonication is recommended. | [1] |
| DMSO | 16.67 mg/mL (37.00 mM) | For the monohydrochloride salt; ultrasonic and warming to 60°C may be needed. | [3] |
| Water | < 0.65 mg/mL (1.56 mM) | Insoluble. | [1] |
| Water | 50 mg/mL (110.96 mM) | For the monohydrochloride salt; requires ultrasonic treatment. | [3] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
This protocol describes the preparation of a solution of this compound suitable for oral administration in mice using a common co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a stock concentration that is at least 10 times the final desired concentration (e.g., for a final formulation with 10% DMSO, prepare a 10x stock in 100% DMSO).
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming may be applied if necessary.
-
In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the appropriate volumes of PEG300 and Tween-80.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Finally, add the saline or PBS to the mixture dropwise while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. Use the formulation immediately after preparation.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is an alternative for administering this compound as a homogeneous suspension, particularly for higher doses.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound powder. For improved suspension, the particle size can be reduced by gentle grinding with a mortar and pestle.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Add a small amount of the 0.5% CMC-Na solution to the this compound powder to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously triturating or vortexing to ensure a uniform suspension.
-
Use a homogenizer or sonicator to ensure the formation of a fine, homogeneous suspension.
-
Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before drawing it into the gavage needle.
Mandatory Visualization
Caption: Simplified CDK8/CDK19 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a this compound formulation using a co-solvent system.
Caption: Logical workflow for troubleshooting this compound insolubility issues.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Responses to SEL120-34A in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the variable responses observed with SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule that selectively inhibits CDK8 and its paralog CDK19.[1][2] Its primary mechanism of action is the inhibition of phosphorylation of the Signal Transducer and Activator of Transcription 5 (STAT5) at serine 726 (S726) and STAT1 at serine 727 (S727).[3][4][5] By blocking these phosphorylation events, this compound disrupts oncogenic transcriptional programs, particularly those dependent on STAT5 and the NUP98-HOXA9 fusion protein, which are crucial for the proliferation and survival of certain cancer cells, especially in Acute Myeloid Leukemia (AML).[3][4][6]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cell lines to this compound is primarily linked to their dependency on the signaling pathways targeted by the inhibitor. A key determinant of sensitivity is the baseline level of phosphorylated STAT5 at serine 726 (pSTAT5 S726).[3][4][6]
-
Sensitive Cell Lines: Typically exhibit high endogenous levels of pSTAT5 (S726). These cells are often characterized by an undifferentiated, stem-cell-like phenotype and rely on the CDK8/STAT5 signaling axis for their proliferation and survival.[2][3]
-
Resistant Cell Lines: Generally have low or undetectable levels of pSTAT5 (S726).[3][6] These cells may have a more differentiated phenotype and are not dependent on the CDK8/STAT5 pathway, thus rendering this compound less effective.[3]
Q3: What are the known biomarkers for predicting sensitivity to this compound?
A3: The most reliable predictive biomarker for sensitivity to this compound is the presence of high levels of phosphorylated STAT5 at serine 726 (pSTAT5 S726).[2][3][6] High levels of phosphorylated STAT1 at serine 727 (pSTAT1 S727) have also been associated with sensitivity.[3] Therefore, assessing the baseline phosphorylation status of these proteins in your cell line of interest is highly recommended before initiating treatment.
Q4: In which cancer types has this compound shown the most promise?
A4: Preclinical and clinical studies have highlighted the potential of this compound primarily in hematological malignancies, with a particular focus on Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).[2] Its efficacy is especially pronounced in AML subtypes characterized by high STAT5 activation.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: My cell line, which was expected to be sensitive, is showing resistance to this compound.
| Possible Cause | Suggested Solution |
| Low or absent pSTAT5 (S726) levels. | Confirm the baseline pSTAT5 (S726) levels in your specific cell stock using Western blotting. Cell lines can exhibit genetic drift and changes in signaling pathways over time and with varying culture conditions. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points to determine the optimal IC50 for your specific cell line and experimental conditions. |
| Cell culture conditions affecting signaling pathways. | Ensure consistent cell culture practices, including media composition, serum concentration, and cell density, as these can influence cellular signaling and drug response. |
| Development of acquired resistance. | If cells are treated for extended periods, they may develop resistance. Consider performing transcriptomic or proteomic analysis to identify potential mechanisms of acquired resistance. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for all experiments. Use a cell counter for better precision. |
| Variability in drug preparation. | Prepare fresh stock solutions of this compound and use consistent dilution methods. Ensure complete solubilization of the compound. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Assay timing and reagent consistency. | Perform assays at consistent time points after treatment and ensure that all reagents are within their expiration dates and handled correctly. |
Issue 3: Difficulty in detecting a significant decrease in pSTAT5 (S726) levels after treatment.
| Possible Cause | Suggested Solution |
| Inappropriate antibody for Western blotting. | Use a validated antibody specific for phosphorylated STAT5 at serine 726. |
| Timing of protein extraction. | The inhibition of pSTAT5 can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum inhibition. |
| Insufficient drug concentration. | Ensure that the concentration of this compound used is sufficient to inhibit CDK8 in your cell line. Refer to dose-response data. |
| High phosphatase activity. | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of STAT5 during sample preparation. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various AML Cell Lines
| Cell Line | pSTAT5 (S726) Status | GI50 (µM) | Response |
| KG-1 | High | < 1 | Sensitive |
| SKNO-1 | Not Reported | < 1 | Sensitive |
| HEL-60 | Not Reported | < 1 | Sensitive |
| MOLM-16 | Not Reported | < 1 | Sensitive |
| OciAML-2 | Not Reported | < 1 | Sensitive |
| MV-4-11 | Not Reported | < 1 | Sensitive |
| MOLM-6 | Not Reported | < 1 | Sensitive |
| OciAML-3 | Not Reported | < 1 | Sensitive |
| MOLM-13 | Negative | > 1 | Resistant |
GI50: 50% growth inhibition concentration. Data sourced from publicly available research.[3] It is recommended to determine the precise IC50/GI50 in your own laboratory setting.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK8/CycC | 4.4 |
| CDK19/CycC | 10.4 |
| CDK9 | 1070 |
IC50: 50% inhibitory concentration.[1][5]
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or equivalent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4-24 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
2. Western Blotting for pSTAT5 (S726) Detection
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT5 (S726) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the pSTAT5 signal to the loading control.
Mandatory Visualizations
References
- 1. Frontiers | A Prognostic Model for Acute Myeloid Leukemia Based on IL-2/STAT5 Pathway-Related Genes [frontiersin.org]
- 2. A Prognostic Model for Acute Myeloid Leukemia Based on IL-2/STAT5 Pathway-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Regulation of constitutive STAT5 phosphorylation in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Identifying Biomarkers of SEL120-34A Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to SEL120-34A, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of CDK8 and its paralog CDK19.[1] CDK8 is a component of the Mediator complex, which regulates transcription.[2] By inhibiting CDK8, this compound modulates the transcription of genes involved in oncogenic pathways. A key mechanism of action is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3][4][5] This inhibition of STAT phosphorylation is crucial for its anti-cancer activity, particularly in acute myeloid leukemia (AML).[3][5]
Q2: What are the primary biomarkers for predicting sensitivity to this compound?
The primary biomarkers associated with sensitivity to this compound are elevated basal levels of phosphorylated STAT1 (pSTAT1 S727) and phosphorylated STAT5 (pSTAT5 S726).[2][3][5] Cancer cell lines, particularly AML cells, with high levels of these specific serine phosphorylations have shown greater sensitivity to this compound treatment.[2][3][5] Therefore, assessing the baseline phosphorylation status of STAT1 S727 and STAT5 S726 in your experimental model is a critical first step in determining potential sensitivity.
Q3: My cells show low or undetectable levels of pSTAT1 (S727) and pSTAT5 (S726). Does this mean they will be resistant to this compound?
Based on current research, a lack of or low levels of pSTAT1 (S727) and pSTAT5 (S726) are correlated with resistance to this compound.[2] Cells that are negative for activated STAT5 have been shown to be resistant.[2] However, cancer biology is complex, and other factors could potentially influence sensitivity. It is recommended to perform dose-response studies to empirically determine the sensitivity of your specific cell line.
Q4: How can I confirm that this compound is engaging its target in my experimental system?
Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of STAT1 at S727 and STAT5 at S726 following treatment with this compound.[3][6] This can be assessed using techniques such as Western blotting or immunofluorescence. A significant reduction in the levels of pSTAT1 (S727) and pSTAT5 (S726) upon treatment would indicate that this compound is effectively inhibiting CDK8 activity in your cells.
Q5: Are there any known downstream transcriptional effects of this compound that can be used as pharmacodynamic biomarkers?
Yes, this compound treatment leads to the regulation of STAT- and NUP98-HOXA9-dependent transcription.[2][3] Therefore, changes in the expression of downstream target genes of these transcription factors can serve as pharmacodynamic biomarkers. Researchers can use techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of relevant genes before and after treatment.
Troubleshooting Guides
Problem 1: Inconsistent or no signal for pSTAT1 (S727) and pSTAT5 (S726) by Western Blot.
-
Possible Cause 1: Low basal phosphorylation levels.
-
Solution: Ensure you are using a cell line known to have high basal pSTAT1/pSTAT5 levels. If not, consider stimulating the cells with an appropriate cytokine (e.g., IFNγ for STAT1) to induce phosphorylation before this compound treatment.
-
-
Possible Cause 2: Suboptimal antibody performance.
-
Solution: Validate your primary antibodies for pSTAT1 (S727) and pSTAT5 (S726) using positive controls (e.g., lysates from stimulated cells or cell lines known to have high expression). Ensure you are using the recommended antibody dilution and incubation conditions.
-
-
Possible Cause 3: Issues with sample preparation.
-
Solution: Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of your target proteins. Ensure proper protein quantification and load equal amounts of protein for each sample.
-
Problem 2: High IC50 value obtained in a cell viability assay, suggesting resistance.
-
Possible Cause 1: Cell line is genuinely resistant.
-
Solution: Confirm the biomarker status (low/negative pSTAT1 S727 and pSTAT5 S726). If the biomarkers are absent, the cell line is likely resistant. Consider testing other cell lines with the appropriate biomarker profile.
-
-
Possible Cause 2: Insufficient drug exposure time.
-
Solution: The effects of this compound on cell viability may be time-dependent. Extend the incubation time with the compound (e.g., up to 10 days for some AML cell lines) and perform a time-course experiment to determine the optimal treatment duration.[7]
-
-
Possible Cause 3: Issues with the cell viability assay.
-
Solution: Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the cell seeding density is optimal. Run appropriate controls, including vehicle-only treated cells.
-
Problem 3: No significant change in the expression of downstream target genes by qRT-PCR.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Solution: Transcriptional changes can be transient. Perform a time-course experiment (e.g., 4, 8, 24 hours) after this compound treatment to identify the optimal time point for observing changes in gene expression.
-
-
Possible Cause 2: Selected target genes are not regulated by STAT1/5 in your cell line.
-
Solution: Perform a literature search or a preliminary screen (e.g., RNA-seq) to identify robust STAT1/5 target genes in your specific cellular context.
-
-
Possible Cause 3: Poor RNA quality or inefficient cDNA synthesis.
-
Solution: Ensure that the extracted RNA is of high quality (RIN > 8). Use a reliable reverse transcription kit and appropriate primers for cDNA synthesis. Include no-RT controls to check for genomic DNA contamination.
-
Quantitative Data Summary
| Cell Line | IC50 (this compound) | Treatment Duration | Biomarker Status | Reference |
| TEX (AML) | 8 nM | 10 days | pSTAT1/pSTAT5 positive | [7] |
| c-Kit+ (AML) | 119 nM | 7 days | Not specified | [7] |
| KG-1 (AML) | Sensitive | Prolonged treatment | pSTAT5 S726 positive | [5] |
| MOLM13 (AML) | Resistant | Prolonged treatment | pSTAT5 S726 negative | [5] |
| In Vivo Model | Treatment Dose | Outcome | Reference |
| Murine AML Xenograft | 20 mg/kg (oral, 12 days) | 78% leukemia cells in peripheral blood (vs 87% in control) | [7] |
| Murine AML Xenograft | 40 mg/kg (oral, 12 days) | 67% leukemia cells in peripheral blood (vs 87% in control) | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pSTAT1 (S727) and pSTAT5 (S726)
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 (S727), pSTAT5 (S726), total STAT1, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay (MTT) for IC50 Determination
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 10 days).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for STAT-Dependent Gene Expression
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
addressing unexpected results in SEL120-34A functional assays
Welcome to the technical support center for SEL120-34A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing unexpected results in functional assays involving this potent and selective CDK8/19 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a type I, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, which are components of the Mediator complex that regulates transcription.[1][2] By inhibiting CDK8/19, this compound prevents the phosphorylation of downstream targets, notably including STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4] This inhibition of STAT phosphorylation is a key event that disrupts oncogenic transcriptional programs in sensitive cancer cells, particularly in acute myeloid leukemia (AML).[1][2][5]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the assay conditions. Reported values are in the low nanomolar range, highlighting its potency.
| Target Complex | Reported IC50 |
| CDK8/CycC | 4.4 nM |
| CDK19/CycC | 10.4 nM |
| CDK9/CycT | 1070 nM (>200-fold selectivity over CDK8) |
| Data sourced from multiple studies.[1][6][7] |
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound should be kept at -20°C as a dry powder.[3] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration in your assay is low and consistent across all experimental and control groups to prevent solvent-induced artifacts.[8]
Q4: In which cancer cell lines has this compound shown the most significant activity?
A4: this compound has demonstrated the strongest anti-proliferative activity in hematological malignancies.[6] It is particularly effective in acute myeloid leukemia (AML) cell lines that exhibit high basal levels of STAT1 S727 and STAT5 S726 phosphorylation.[1][2][4] Sensitivity to the compound often correlates with the presence of these phosphorylated STAT proteins.[1][5]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your functional assays with this compound.
Issue 1: No Inhibition of STAT1/STAT5 Phosphorylation Observed in Western Blot
You've treated your cells with this compound but see no decrease in pSTAT1(S727) or pSTAT5(S726) levels.
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: The chosen cell line may not have active CDK8/19-STAT signaling.
-
Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient.
-
Compound Inactivity: The this compound may have degraded.
-
Action: Prepare a fresh dilution from a new stock aliquot. Ensure proper storage conditions have been maintained.[3]
-
-
Experimental Workflow:
-
Action: Ensure that phosphatase inhibitors are included in your cell lysis buffer to protect the phosphorylation status of your proteins of interest.
-
Caption: Standard workflow for a cell growth inhibition assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 Inhibition
This protocol details the method for assessing the inhibition of IFNγ-induced STAT1 phosphorylation in HCT-116 cells.
-
Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. [6]2. Serum Starvation: Synchronize cells by incubating in a low-serum medium (e.g., 0.5% FBS) for 24 hours. [6]3. Pre-treatment with this compound: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours. [6][10]4. Stimulation: Add a stimulating agent like Interferon-gamma (IFNγ) to induce STAT1 phosphorylation and incubate for the desired time (e.g., 4 hours). [1][4]5. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against pSTAT1(S727), total STAT1, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
CDK8/STAT1 Signaling Pathway
Caption: this compound inhibits CDK8-mediated STAT1 S727 phosphorylation.
This technical support guide provides a starting point for addressing common issues encountered when working with this compound. Given the complexities of cell-based assays, careful optimization and the use of appropriate controls are paramount for generating reliable and reproducible data.
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. oncotarget.com [oncotarget.com]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
improving the efficacy of SEL120-34A in non-responder cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SEL120-34A. The information is designed to help address common issues, particularly regarding cellular non-responsiveness, and to propose strategies for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] Its primary mechanism involves the inhibition of the kinase activity of the CDK8/CycC and CDK19/CycC complexes, which are part of the Mediator complex that regulates transcription.[1] A key downstream effect of this compound is the inhibition of phosphorylation of STAT1 on serine 727 (S727) and STAT5 on serine 726 (S726).[1][3][4] This leads to the deregulation of gene expression programs controlled by these transcription factors, including those involved in oncogenesis.[1][5]
Q2: How do I determine if my cell line is likely to be a "responder" or "non-responder"?
A2: The sensitivity of cancer cells to this compound, particularly in Acute Myeloid Leukemia (AML), strongly correlates with the phosphorylation status of STAT5 at S726.[1][3][6]
-
Responder cells often exhibit high baseline levels of phosphorylated STAT5 (pSTAT5 S726) and may have characteristics of hematopoietic stem cells.[1] They are also associated with the expression of NUP98-HOXA9 target genes.[1]
-
Non-responder cells typically lack activated STAT5 and may show signs of lineage commitment.[1][3]
A preliminary western blot to assess the endogenous levels of pSTAT5 S726 in your cell line of interest can serve as a strong predictive biomarker for sensitivity.
Q3: What is the recommended concentration range for in vitro studies?
A3: For in vitro cell-based assays, a concentration range of 0.1 µM to 1 µM is a common starting point. Responder AML cell lines typically show a GI50 of less than 1 µM.[1] Non-responder cells are classified as having a GI50 greater than 1 µM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Low or No Efficacy in Cell Lines
If you are observing limited or no response to this compound in your cell culture experiments, consult the following troubleshooting guide.
Issue 1: Sub-optimal Efficacy or Complete Lack of Response
Potential Cause: The target cell line may be a true non-responder due to its intrinsic biology.
Troubleshooting Steps:
-
Confirm the Molecular Profile of Your Cells:
-
Action: Perform a baseline western blot to determine the phosphorylation status of STAT5 (S726) and STAT1 (S727).
-
Expected Outcome: Responder cells are expected to have detectable levels of pSTAT5 S726.[1][6] If your cells are negative for pSTAT5 S726, they are likely to be resistant to single-agent this compound treatment.[1][3]
-
-
Consider Combination Therapies: If your cells are confirmed non-responders to monotherapy, efficacy can potentially be enhanced through synergistic drug combinations.
-
For RAS-Mutant Cancers: Combine this compound with a MEK inhibitor. CDK8 inhibition can block the transcriptional adaptation that leads to MEK inhibitor resistance.[7][8]
-
For Colorectal Cancer (CRC): Consider co-treatment with standard-of-care chemotherapies or radiation, especially if the cells are stimulated with interferons. This compound can regulate the interferon-related DNA damage resistance signature (IRDS).[4]
-
To Enhance Immune Response: In an appropriate co-culture or in vivo model, combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1) or SMAC mimetics. CDK8/19 inhibition has been shown to enhance the cytotoxic activity of NK cells.[9][10]
-
Issue 2: Inconsistent Results Between Experiments
Potential Cause: Experimental variability or sub-optimal protocol.
Troubleshooting Steps:
-
Synchronize Cells Before Treatment:
-
Action: For signaling pathway studies, synchronize cells by serum starvation (e.g., 0.5% FBS for 24 hours) before adding this compound and the stimulus (e.g., IFN-γ or 10% FBS).[2]
-
Rationale: This minimizes variability in cell cycle state, which can influence signaling pathways and drug response.
-
-
Verify Compound Stability and Activity:
-
Action: Ensure the compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent across all experimental conditions and does not exceed cytotoxic levels (typically <0.1%).
-
-
Confirm Target Engagement:
-
Action: After treatment with this compound, perform a western blot to confirm the inhibition of pSTAT5 S726 or pSTAT1 S727.
-
Rationale: This validates that the drug is entering the cells and engaging its primary target. Maximal inhibition of pSTAT5 S726 can be observed as early as 1 hour after treatment.[6]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| CDK8/CycC | 4.4[2] |
| CDK19/CycC | 10.4[2] |
| CDK9 | 1070[2] |
Table 2: Growth Inhibition (GI50) of this compound in Various AML Cell Lines
| Cell Line | Classification | GI50 (µM) | pSTAT5 S726 Status |
|---|---|---|---|
| SKNO-1 | Responder | < 1 | Positive |
| KG-1 | Responder | < 1 | Positive[6] |
| HEL-60 | Responder | < 1 | Not Specified |
| MOLM-16 | Responder | < 1 | Not Specified |
| MV-4-11 | Responder | < 1 | Not Specified |
| OciAML-2 | Responder | < 1 | Not Specified |
| MOLM-6 | Responder | < 1 | Not Specified |
| OciAML-3 | Responder | < 1 | Not Specified |
| MOLM-13 | Non-Responder | > 1 | Negative[6] |
(Data for responder/non-responder classification and GI50 values sourced from[1])
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
-
Cell Seeding and Treatment: Seed cells (e.g., HCT-116 or AML cell lines) in 6-well plates.[2]
-
Synchronization (Optional but Recommended): Once cells reach desired confluency, synchronize by incubating in media with 0.5% FBS for 24 hours.[2]
-
Inhibitor Pre-treatment: Pre-treat cells with this compound at the desired concentration (e.g., 0.1-1 µM) or vehicle (DMSO) for 1 hour.[2]
-
Stimulation: Add stimulus such as IFN-γ (for pSTAT1) or maintain in growth media (for pSTAT5 in AML cells) for the desired time (e.g., 4 hours for IFN-γ).[2]
-
Cell Lysis: Wash cells once with ice-cold PBS, then lyse using a standard RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pSTAT1 (S727), STAT1, pSTAT5 (S726), STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CDK8/19, preventing STAT1/5 phosphorylation and oncogenic transcription.
Troubleshooting Logic for Non-Responder Cells
Caption: A decision-making workflow for addressing low efficacy of this compound.
Experimental Workflow for Efficacy Testing
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
Validation & Comparative
A Comparative Guide to SEL120-34A and Other CDK8 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SEL120-34A (also known as RVU120) and other prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction to CDK8 Inhibition in Oncology
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key components of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription.[1] Dysregulation of CDK8 activity has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), colorectal cancer, and breast cancer, making it an attractive target for therapeutic intervention.[2][3] CDK8 inhibitors function by competitively binding to the ATP pocket of the kinase, thereby modulating the transcription of oncogenic signaling pathways.[4] This guide focuses on this compound, a first-in-class CDK8/CDK19 inhibitor, and compares its performance with other notable inhibitors in the field.[5]
Mechanism of Action: Targeting the STAT Pathway
A primary mechanism of action for this compound and other CDK8 inhibitors is the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[6][7] Specifically, these inhibitors have been shown to decrease the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[8][9] This phosphorylation is critical for the full transcriptional activity of STAT proteins, which drive the expression of genes involved in cell proliferation and survival.[8] By inhibiting this process, CDK8 inhibitors can suppress oncogenic transcription programs, leading to anti-tumor effects, particularly in hematological malignancies like AML.[5][6]
Comparative Efficacy of CDK8 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other CDK8 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK8/CycC IC50 (nM) | CDK19/CycC IC50 (nM) | Reference(s) |
| This compound | 4.4 | 10.4 | [8][10] |
| Senexin B | Comparable to this compound | Not specified | [8] |
| CCT251545 | Comparable to this compound | Not specified | [8] |
| BI-1347 | 1.0 - 1.8 | Not specified | [11][12] |
| MK256 | ~2.6 | Not specified |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | IC50/GI50 (nM) | Assay Duration | Reference(s) |
| This compound | TEX | 8 | 10 days | [13][14] |
| c-Kit+ AML | 119 | 7 days | [13][14] | |
| Senexin B | TEX | 31 | 10 days | [13][14] |
| c-Kit+ AML | 143 | 7 days | [13][14] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor potential of CDK8 inhibitors. This compound, when administered orally in a murine AML model, showed a dose-dependent reduction in leukemia burden in both peripheral blood and bone marrow.[13][14] Similarly, BI-1347 has shown tumor growth inhibition in in vivo xenograft models.[11]
Clinical Development
Several CDK8 inhibitors have advanced to clinical trials. This compound (RVU120) is currently in Phase I/II trials for patients with relapsed/refractory metastatic or advanced solid tumors, as well as for AML and myelodysplastic syndromes (MDS).[4][15] Other CDK8 inhibitors in clinical development include TSN084 and BCD-115, which are being investigated in patients with advanced malignant tumors and ER-positive breast cancer, respectively.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CDK8 inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against CDK8/CycC and CDK19/CycC kinase activity.
Methodology:
-
Recombinant CDK8/CycC or CDK19/CycC enzyme is incubated with a kinase substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
-
The test compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method such as ADP-Glo™, which measures the amount of ADP produced.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blotting for Phospho-STAT1/5
Objective: To assess the effect of CDK8 inhibitors on the phosphorylation of STAT1 (S727) and STAT5 (S726) in cancer cells.
Methodology:
-
Cancer cell lines (e.g., AML cell lines) are treated with the CDK8 inhibitor at various concentrations for a specified time.
-
Cells are lysed to extract total protein, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phospho-STAT1 (S727) and phospho-STAT5 (S726), as well as total STAT1 and STAT5 as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.
-
The protein bands are visualized and quantified using an imaging system to determine the relative levels of phosphorylated STAT proteins.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of CDK8 inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the CDK8 inhibitor.
-
After a defined incubation period (e.g., 72 hours to 10 days), a reagent such as CellTiter-Glo® is added to the wells.
-
This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active, viable cells.
-
The luminescence is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CDK8 inhibitor in a living organism.
Methodology:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously.
-
Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group, typically via oral gavage, at one or more dose levels for a specified duration. The control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models), or leukemia burden is assessed by monitoring the percentage of human cancer cells in the peripheral blood or bone marrow.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth or leukemia burden in the treated group to the control group.
Conclusion
This compound is a potent and selective inhibitor of CDK8/CDK19 with demonstrated preclinical activity, particularly in AML models, through the suppression of STAT1 and STAT5 phosphorylation. Comparative data suggests that its potency is in a similar range to other leading CDK8 inhibitors like BI-1347. The advancement of this compound and other CDK8 inhibitors into clinical trials underscores the therapeutic potential of targeting this pathway in oncology. The provided experimental frameworks offer a basis for the continued investigation and comparison of these and future CDK8-targeting compounds.
References
- 1. scribd.com [scribd.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Studying AML in mouse models: methods and challenges | VJHemOnc [vjhemonc.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 5. youtube.com [youtube.com]
- 6. ch.promega.com [ch.promega.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. journal.waocp.org [journal.waocp.org]
Validating SEL120-34A's Impact on STAT Phosphorylation: A Comparative Analysis with Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SEL120-34A and Ruxolitinib, focusing on their distinct mechanisms for modulating STAT phosphorylation. Experimental data is presented to support the validation of this compound's effects, with Ruxolitinib serving as a well-characterized inhibitor of the JAK/STAT pathway.
Differential Inhibition of STAT Phosphorylation
This compound and Ruxolitinib target the STAT signaling cascade at different points, leading to distinct effects on the phosphorylation status of STAT proteins. This compound, a novel and potent inhibitor of Cyclin-dependent kinase 8 (CDK8), has been shown to specifically inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) in cancer cells.[1][2][3][4] In contrast, Ruxolitinib, a well-established inhibitor of Janus kinases (JAK1 and JAK2), acts upstream in the pathway to block the tyrosine phosphorylation of STAT proteins, such as STAT1 at tyrosine 701 (Y701) and STAT5 at tyrosine 694 (Y694).[2][5]
This fundamental difference in their mechanism of action is crucial for understanding their biological effects and for designing experiments to validate their respective targets. The differential impact on serine versus tyrosine phosphorylation provides a clear experimental readout to distinguish the activity of these two compounds.
Comparative Data on STAT Phosphorylation Inhibition
The following table summarizes the differential effects of this compound and Ruxolitinib on STAT1 and STAT5 phosphorylation as determined by Western blot analysis in JAK2 V617F mutant SET-2 cells.
| Compound | Target | STAT1 Phosphorylation Site | STAT5 Phosphorylation Site |
| This compound | CDK8[1][2][3] | Inhibits Serine 727 (pS727) [1][2] | Inhibits Serine 726 (pS726) [1][2] |
| Ruxolitinib | JAK1/JAK2[5][6] | Inhibits Tyrosine 701 (pY701) [2] | Inhibits Tyrosine 694 (pY694) [2] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical JAK/STAT signaling pathway and highlights the distinct points of intervention for this compound and Ruxolitinib.
Caption: JAK/STAT signaling pathway with inhibition points of this compound and Ruxolitinib.
Experimental Protocols
Western Blot Analysis of STAT Phosphorylation
This protocol is based on methodologies used to compare the effects of this compound and Ruxolitinib on STAT phosphorylation.[2]
1. Cell Culture and Treatment:
-
Culture SET-2 cells (a human megakaryoblastic leukemia cell line with a JAK2 V617F mutation) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a desired density and allow them to adhere or stabilize overnight.
-
Treat the cells with either this compound, Ruxolitinib, or a vehicle control (e.g., DMSO) for 24 hours. A dose-response experiment with varying concentrations of each inhibitor is recommended to determine optimal inhibitory concentrations.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by size using electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of STAT1 (pS727 and pY701) and STAT5 (pS726 and pY694), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Wash the membrane again to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated STAT proteins to the levels of total STAT proteins and the loading control to compare the effects of the different treatments.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the effect of this compound on STAT phosphorylation using Ruxolitinib as a comparative control.
Caption: Workflow for validating differential STAT phosphorylation by this compound and Ruxolitinib.
References
- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
A Comparative Guide to the Anti-Leukemic Activity of SEL120-34A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic activity of SEL120-34A, a selective CDK8/CDK19 inhibitor, with other relevant CDK8 inhibitors and standard-of-care treatments for Acute Myeloid Leukemia (AML). The information presented herein is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data to inform further research and development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2] In the context of AML, CDK8 has been identified as a key driver of oncogenic transcriptional programs that are essential for the survival and proliferation of leukemia cells, particularly leukemia stem cells (LSCs).[3]
The primary mechanism of action of this compound in AML involves the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] Phosphorylation of these residues is critical for their transcriptional activity, which in turn drives the expression of genes involved in cell survival, proliferation, and differentiation block in AML.[2] Notably, the sensitivity of AML cells to this compound has been correlated with high basal levels of phosphorylated STAT5 (pSTAT5), suggesting that pSTAT5 could serve as a potential biomarker for patient stratification.[2]
Comparative Analysis of Anti-Leukemic Activity
This section provides a comparative analysis of the in vitro and in vivo anti-leukemic activity of this compound against other CDK8 inhibitors, namely Senexin B and Cortistatin A, as well as standard-of-care therapies for AML.
In Vitro Efficacy: Inhibition of Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other CDK8 inhibitors in various AML cell lines.
| Cell Line | This compound IC50 (nM) | Senexin B IC50 (nM) | Cortistatin A IC50 (nM) | Reference(s) |
| TEX | 8 (10 days) | 31 (10 days) | Not Reported | [3] |
| c-Kit+ AML | 119 (7 days) | 143 (7 days) | Not Reported | [3] |
| KG-1 | GI50 < 1000 | GI50 < 1000 | Not Reported | [2] |
| MV4-11 | GI50 < 1000 | Not Reported | Not Reported | [2] |
| MOLM-13 | Resistant | Not Reported | Not Reported | [2] |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. "Resistant" indicates that the IC50 value was significantly higher than the effective concentrations observed in sensitive cell lines.
In Vivo Efficacy in AML Xenograft Models
The following table summarizes the available in vivo efficacy data for CDK8 inhibitors in murine xenograft models of AML.
| Compound | AML Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Murine MLL-AF9 AML | 20 and 40 mg/kg, oral, daily for 12 days | Dose-dependent reduction in peripheral blood and bone marrow leukemia cells.[3] | [3] |
| KG-1 Xenograft | Oral, daily | Completely arrested tumor growth.[2] | [2] | |
| MV4-11 Xenograft | Oral, daily | Reduced tumor volume.[2] | [2] | |
| Senexin C | MV4-11 Xenograft | 40 mg/kg, p.o., BID | Strongly suppressed tumor growth with good tolerability.[5] | [5] |
| Cortistatin A | Not Reported for AML | Not Reported for AML | Not Reported for AML |
Note: Senexin C is a structurally related and more potent analog of Senexin B.[5]
Comparison with Standard-of-Care AML Therapies
Standard-of-care treatments for AML primarily consist of chemotherapy and targeted agents. A brief comparison of their mechanisms of action with that of this compound is provided below.
| Drug Class | Example(s) | Mechanism of Action | Overlap with this compound |
| CDK8 Inhibitor | This compound | Inhibition of CDK8/19 leading to suppression of oncogenic transcription via pSTAT1/5 inhibition.[2] | - |
| Chemotherapy | Cytarabine (B982) (Ara-C) | A pyrimidine (B1678525) analog that inhibits DNA synthesis.[1] | No direct overlap in mechanism. |
| Azacitidine | A hypomethylating agent that incorporates into DNA and RNA, leading to cytotoxicity and reactivation of tumor suppressor genes. | No direct overlap in mechanism. | |
| Targeted Therapy | Venetoclax | A BCL-2 inhibitor that promotes apoptosis. | No direct overlap in mechanism. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in AML
The following diagram illustrates the proposed signaling pathway affected by this compound in AML cells.
Caption: this compound inhibits CDK8, preventing STAT5 S726 phosphorylation and oncogenic transcription.
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the in vitro anti-leukemic activity of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.
Experimental Workflow: Western Blot for pSTAT5
This diagram illustrates the workflow for detecting changes in pSTAT5 levels in AML cells following treatment with this compound.
References
- 1. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
Unlocking Synergistic Apoptosis: A Comparative Guide to SEL120-34A Combination Therapies in Acute Myeloid Leukemia
For Immediate Release
New preclinical research highlights the promising synergistic potential of SEL120-34A, a first-in-class CDK8/CDK19 inhibitor, in combination with the BCL-2 inhibitor venetoclax (B612062) for the treatment of Acute Myeloid Leukemia (AML). These studies demonstrate that the dual targeting of transcriptional regulation and apoptosis pathways leads to enhanced cancer cell death and offers a novel therapeutic strategy for this challenging malignancy. This guide provides a comprehensive comparison of this compound combination therapy, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2] In AML, CDK8 activity is implicated in the maintenance of a malignant phenotype. This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 and STAT5 at serine 726.[2][3] This disruption of the STAT signaling pathway has been shown to be particularly effective in AML cells with high baseline levels of phosphorylated STAT5.[3] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in various AML cell lines and in vivo xenograft models, leading to cell growth inhibition and tumor regression.[4]
This compound and Venetoclax: A Synergistic Combination
The most compelling combination therapy currently under investigation for this compound is with venetoclax, a selective BCL-2 inhibitor. Venetoclax induces apoptosis in cancer cells that are dependent on BCL-2 for survival. However, resistance to venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like MCL-1.
Preclinical evidence strongly suggests a synergistic interaction between this compound and venetoclax.[5] This combination has been shown to induce apoptosis more effectively than either agent alone in AML cell lines and patient-derived cells.[5] In murine models of AML, the combination of this compound and venetoclax resulted in complete remissions.[5] The promising nature of these preclinical findings has prompted the initiation of a Phase II clinical trial (RIVER-81, NCT06191263) to evaluate this combination in patients with relapsed/refractory AML.[1]
Unraveling the Mechanism of Synergy
The synergistic effect of the this compound and venetoclax combination is believed to stem from a multi-pronged attack on AML cell survival pathways. While this compound inhibits the transcription of key survival genes through CDK8 inhibition, venetoclax directly promotes apoptosis by inhibiting BCL-2. Research indicates that this combination leads to a significant reduction in the levels of the anti-apoptotic protein MCL-1.[5] This is particularly relevant as high MCL-1 levels are a known mechanism of resistance to venetoclax. By downregulating MCL-1, this compound appears to sensitize AML cells to the pro-apoptotic effects of venetoclax. Furthermore, this compound treatment has been observed to upregulate the pro-apoptotic protein BIM, further tilting the balance towards cell death.[5]
References
- 1. library.ehaweb.org [library.ehaweb.org]
- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Transcriptional Signatures of CDK8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, acting as a molecular switch within the Mediator complex.[1] Its dual role as both a coactivator and a repressor of transcription in various signaling pathways has made it a compelling target for therapeutic intervention, particularly in oncology.[1][2] A growing number of small molecule inhibitors targeting CDK8 and its close paralog, CDK19, are being developed and characterized. Understanding their distinct effects on the cellular transcriptome is paramount for advancing their clinical application. This guide provides a comparative analysis of the transcriptional signatures of different CDK8 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds and to inform the development of next-generation therapeutics.
Introduction to CDK8 and its Role in Transcription
CDK8, in conjunction with its regulatory partner Cyclin C and the MED12 and MED13 proteins, forms the CDK module of the Mediator complex.[3][4][5][6] This complex acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery.[3][6] CDK8 can influence transcription through multiple mechanisms, including:
-
Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, including those from the SMAD, NOTCH, STAT, and SREBP families, thereby modulating their activity.[1]
-
Regulation of Pol II Activity: CDK8 can phosphorylate the C-terminal domain (CTD) of Pol II, influencing transcriptional initiation and elongation.[7]
-
Interaction with Chromatin: CDK8 activity has been linked to changes in histone modifications and chromatin architecture.[3]
The transcriptional output of CDK8 inhibition is highly context-dependent, varying with cell type, stimulus, and the specific inhibitor used.[8]
Comparative Analysis of Transcriptional Signatures
Several studies have employed RNA sequencing (RNA-seq) and other transcriptomic techniques to profile the cellular response to various CDK8 inhibitors. While a direct, comprehensive head-to-head comparison of all available inhibitors in a single experimental system is lacking, we can synthesize findings from multiple studies to draw meaningful comparisons.
Key Findings from Transcriptomic Studies
The transcriptional effects of CDK8/19 inhibition are often characterized by a time-dependent biphasic response. Initial treatment (3-5 hours) with inhibitors like Senexin B predominantly leads to the downregulation of a small set of early-response genes.[1][4] However, prolonged inhibition (24 hours or more) results in a broader transcriptional shift, with a more significant number of genes being upregulated.[1][4] This suggests that CDK8/19 may act as positive regulators of early-response genes and negative regulators of a larger set of genes in the long term.[1][4]
It is also important to note that CDK8 and CDK19 often have redundant functions, and the inhibition of both is typically required to observe significant transcriptional changes.[9][10] Studies using genetic knockouts have shown that the combined deletion of both CDK8 and CDK19 leads to more pronounced effects on gene expression than the deletion of either kinase alone.[9]
The following table summarizes the key transcriptional effects observed with different CDK8 inhibitors across various studies.
| Inhibitor | Cell Line(s) | Key Transcriptional Effects | Affected Pathways | Reference(s) |
| Senexin B | 293, HAP1 | Time-dependent effects: Downregulation of early-response genes (3-5h), upregulation of a larger gene set with prolonged treatment (24h-15d).[1][4] | Signal-responsive pathways (Serum, NF-κB, PKC), IFNγ signaling.[4][11] | [4],[11] |
| BI-1347 | Neuroblastoma cell lines | In combination with MEK inhibitors, prevents compensatory upregulation of pro-growth genes.[12] Reduces phosphorylation of STAT1.[12] | RAS/MAPK signaling.[12] | [12] |
| CCT251545 | Colorectal cancer cell lines | Alters WNT pathway-regulated gene expression. Affects the expression of STAT1-regulated genes.[6][13] | Wnt/β-catenin, STAT1 signaling.[6][13] | [13],[6] |
| Cortistatin A | HCT-116 | Downregulation of specific gene sets, including those associated with cystic fibrosis transmembrane conductance regulator (CFTR).[9] | CFTR pathway.[9] | [9] |
| T-474 / T-418 | VCaP (prostate cancer) | Increased mRNA expression of positive regulators of G1/S transition (e.g., CDC25A, cyclin E1, c-Myc) and decreased expression of negative regulators (e.g., p19, p21, p27).[14] | Cell cycle regulation, Androgen receptor (AR) activity.[14] | [14] |
Signaling Pathways Modulated by CDK8 Inhibition
The transcriptional changes induced by CDK8 inhibitors are a direct reflection of their impact on various signaling pathways. The following diagrams illustrate some of the key pathways regulated by CDK8.
Caption: Overview of key signaling pathways regulated by CDK8.
Experimental Protocols
The following provides a generalized methodology for RNA sequencing experiments used to characterize the transcriptional signatures of CDK8 inhibitors, based on common practices in the cited literature.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines have been utilized, including colorectal (HCT-116), prostate (VCaP), and neuroblastoma (SK-N-AS) cell lines.[12][14] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are seeded at a density to ensure they are in the exponential growth phase at the time of treatment. CDK8 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at specified concentrations for various time points (e.g., 3, 6, 16, 24 hours).[4][9] Control cells are treated with the vehicle alone.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[4] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are typically prepared from poly(A)-selected mRNA using kits such as the TruSeq Stranded mRNA prep kit (Illumina) or NEBNext Ultra II Directional RNA Library Prep Kit.[4]
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq, to generate paired-end reads.[11]
Bioinformatic Analysis
-
Data Processing: Raw sequencing reads are assessed for quality and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to the human reference genome.
-
Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).[11] Statistical packages like edgeR or DESeq2 are used to identify differentially expressed genes (DEGs) between inhibitor-treated and control samples, typically using a false discovery rate (FDR) cutoff of < 0.05 and a fold-change threshold.[4]
-
Pathway and Gene Set Enrichment Analysis: To understand the biological implications of the observed transcriptional changes, Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools are employed to identify enriched biological pathways, gene ontologies, and transcription factor targets within the set of DEGs.[11][12][14]
Caption: A typical experimental workflow for RNA-seq analysis of CDK8 inhibitors.
Conclusion
The transcriptional signatures of CDK8 inhibitors are complex and multifaceted, reflecting the kinase's integral role in regulating gene expression. While different inhibitors can elicit distinct transcriptional responses, common themes emerge, such as the modulation of key oncogenic signaling pathways like Wnt/β-catenin and STAT signaling. The time-dependent nature of the transcriptional changes highlights the dynamic role of CDK8 in gene regulation. For researchers, a careful consideration of the experimental context, including the choice of cell line, treatment duration, and the specific inhibitor, is crucial for interpreting the resulting transcriptional data. This guide provides a foundational understanding to aid in the design of future studies and the ongoing development of CDK8-targeted therapies.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium | EMBO Reports [link.springer.com]
- 10. senexbio.com [senexbio.com]
- 11. pnas.org [pnas.org]
- 12. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Independent Preclinical Findings of SEL120-34A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the selective CDK8/CDK19 inhibitor, SEL120-34A, with alternative compounds. The information is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).
This compound (also known as RVU120 or Romaciclib) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Preclinical studies have demonstrated its efficacy in AML models, primarily through the inhibition of oncogenic transcriptional programs.[1][4][5] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Comparative Analysis of Preclinical CDK8/CDK19 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable CDK8/CDK19 inhibitors. This data is crucial for comparing their potency and selectivity.
| Compound | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Kd (CDK8) | Key In Vivo Efficacy |
| This compound | CDK8/CDK19 | 4.4 nM[2] | 10.4 nM[2] | 3 nM[1] | Dose-dependent inhibition of AML tumor growth in xenograft models.[1][6] |
| Senexin B (BCD-115) | CDK8/CDK19 | 24-50 nM[2][7] | - | 140 nM[1] | Reduced tumor growth in an MCF-7 breast cancer xenograft model.[8] |
| Cortistatin A | CDK8/CDK19 | 15 nM[9] | - | 17 nM[10] | Anti-leukemic activity in AML models.[10][11] |
| TSN084 | Multi-kinase (including CDK8/19) | >50% inhibition at 100 nM[4] | >50% inhibition at 100 nM[4] | - | Inhibited tumor growth in various drug-resistant cancer models.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TSN084 (TSN-084) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. championsoncology.com [championsoncology.com]
- 7. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SEL120-34A
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent CDK8 Inhibitor, SEL120-34A.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a selective and potent ATP-competitive inhibitor of CDK8. While the manufacturer's Safety Data Sheet (SDS) for this compound may indicate minimal immediate hazards, the nature of this compound as a potent kinase inhibitor necessitates a cautious and well-documented approach to its handling in a laboratory setting. This guide is intended to supplement, not replace, your institution's specific safety protocols and a thorough risk assessment for your particular use case.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- Powered Air-Purifying Respirator (PAPR) or N95 respirator within a certified chemical fume hood | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical to prevent inadvertent exposure. |
| Preparing Solutions (e.g., in DMSO) | - Chemical-resistant lab coat- Chemical splash goggles- Single pair of chemical-resistant gloves (butyl rubber, fluoroelastomer, or neoprene recommended for prolonged handling of DMSO) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. DMSO's ability to enhance skin absorption of other chemicals necessitates careful glove selection.[1] |
| In Vitro and In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | To protect from splashes and direct contact with the compound in solution. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to ensure the integrity of the compound and the safety of laboratory personnel.
Storage:
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Store in aliquots at -80°C to avoid repeated freeze-thaw cycles (stable for over 1 year). For short-term storage, 4°C is acceptable for over a week.
Solution Preparation Protocol (in vitro):
-
Pre-Experiment Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the location of the nearest eyewash station and safety shower.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for contaminated materials.
-
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Sonication may be used to aid dissolution. For example, a 10 mM stock solution can be prepared by dissolving 4.15 mg of this compound in 1 mL of DMSO.
-
-
Working Solutions:
-
Prepare further dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Unused Compound and Contaminated Labware:
-
Collect all unused or expired solid compounds, as well as contaminated labware (e.g., vials, pipette tips, weighing paper, gloves), in a designated, puncture-resistant, and sealed hazardous waste container.
-
Label the container clearly as "Hazardous Waste" and include "this compound" on the label.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor. Do not pour any waste containing this compound down the drain.
-
Experimental Workflow and Safety Decision Making
The following diagram illustrates a logical workflow for assessing the appropriate level of personal protective equipment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
